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  • Product: Disilane, pentamethyl-1-naphthalenyl-
  • CAS: 38446-40-1

Core Science & Biosynthesis

Foundational

The Nexus of Silicon and Light: Elucidating the Electronic Structure and Optical Properties of Pentamethyl-1-naphthalenyl-disilane

An In-Depth Technical Guide Abstract: Organosilicon compounds, particularly those featuring a catenated silicon backbone, possess unique electronic properties stemming from σ-electron delocalization. When conjugated with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: Organosilicon compounds, particularly those featuring a catenated silicon backbone, possess unique electronic properties stemming from σ-electron delocalization. When conjugated with aromatic systems, this phenomenon gives rise to intriguing photophysical behaviors driven by σ-π mixing. This guide provides a comprehensive technical analysis of the electronic structure and ultraviolet (UV) absorption characteristics of pentamethyl-1-naphthalenyl-disilane, a representative aryl-disilane. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes foundational principles from closely related analogues to predict its properties and outline robust experimental and computational validation workflows. We will explore the theoretical underpinnings of its electronic transitions, propose a viable synthetic strategy, and detail the methodologies required to characterize its optical signature. This document is intended for researchers and professionals in materials science, photochemistry, and drug development who are interested in the design and application of novel organosilicon chromophores.

Introduction: The Unique Electronic Landscape of Aryl-Disilanes

Organosilanes, compounds containing carbon-silicon bonds, have garnered significant interest for applications ranging from medicinal chemistry to energy materials.[1] The properties of polysilanes, which contain chains of silicon atoms, are distinct from their carbon-based analogues. The lower ionization energy and higher electron affinity of silicon result in a lower excitation energy for the Si-Si σ-bond compared to a C-C σ-bond.[1] This allows polysilanes to absorb in the UV region, typically between 250–350 nm.[1]

When a disilane moiety is attached to an aromatic system, such as the naphthalene ring in pentamethyl-1-naphthalenyl-disilane, a critical interaction known as σ–π conjugation occurs. This is the quantum mechanical mixing between the high-energy filled σ-orbitals of the Si-Si bond and the π-orbitals of the aromatic ring. This interaction effectively extends the chromophore's conjugated system, leading to distinct and tunable photophysical properties.[2] Specifically, σ–π conjugation tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO) while σ conjugation can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a reduced HOMO-LUMO gap.[2] This energy gap reduction manifests as a bathochromic (red) shift in the compound's UV absorption spectrum, a key characteristic we will explore in detail.[1][3]

Proposed Synthesis of Pentamethyl-1-naphthalenyl-disilane

While various methods exist for the formation of aryl-silicon bonds, a reliable pathway for the synthesis of the title compound involves the coupling of a silylating reagent with a naphthalenyl halide. Transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose.[4] A plausible and robust approach would involve the palladium-catalyzed silylation of 1-bromonaphthalene using a pentamethyldisilane-containing reagent.

The diagram below outlines a proposed synthetic workflow.

G cluster_0 Step 1: Preparation of Silylating Reagent cluster_1 Step 2: Cross-Coupling Reaction Chlorodisilane Pentamethylchlorodisilane Reagent Pentamethyldisilanide Reagent (e.g., with Li, Na, or as a silanolate) Chlorodisilane->Reagent Activation Product Pentamethyl-1-naphthalenyl-disilane Reagent->Product NaphthylBromide 1-Bromonaphthalene NaphthylBromide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalysis G cluster_1 Molecular Orbitals (via σ-π Mixing) Naph_pi Naphthalene π HOMO HOMO System HOMO (Destructive Overlap, Anti-bonding) Naph_pi->HOMO Raises Energy HOMO_minus_1 System HOMO-1 (Constructive Overlap, Bonding) Naph_pi->HOMO_minus_1 Lowers Energy SiSi_sigma Si-Si σ HOMO SiSi_sigma->HOMO SiSi_sigma->HOMO_minus_1

Figure 2: Conceptual diagram of σ–π orbital mixing affecting the HOMO energy level.

This elevation of the HOMO energy, coupled with a potential lowering of the LUMO energy through σ conjugation, directly reduces the energy required for the HOMO→LUMO electronic transition. This transition is typically a π-π* transition within the naphthalene chromophore, and its energy corresponds to the wavelength of UV light absorbed. [5][6]

Predicted UV Absorption Characteristics

Based on data from related compounds, we can predict the UV absorption properties of pentamethyl-1-naphthalenyl-disilane. Naphthalene itself exhibits its longest-wavelength absorption maximum around 286 nm. [7]The introduction of silyl groups at the 1-position is known to cause a bathochromic shift. For example, 1-(trimethylsilyl)naphthalene shows a red shift of 8-9 nm compared to naphthalene. [8] The pentamethyldisilyl group is a stronger σ-donor than a trimethylsilyl group due to the presence of the Si-Si bond. Aromatic groups on silicon atoms have been shown to cause red shifts of 25-35 nm in polysilanes. [1]It is therefore reasonable to predict a more pronounced bathochromic shift for pentamethyl-1-naphthalenyl-disilane.

CompoundLongest Wavelength λmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Rationale / Reference
Naphthalene~286~5,000 - 9,000Baseline aromatic chromophore. [3][7]
1-(Trimethylsilyl)naphthalene~295> NaphthaleneModest red-shift due to σ-π conjugation. [3][8]
Pentamethyl-1-naphthalenyl-disilane ~305 - 315 (Predicted) > 10,000 (Predicted) Enhanced σ-π conjugation from the Si-Si bond leads to a larger predicted red-shift and increased transition probability. [1][2]

Experimental and Computational Verification Protocol

To validate the predicted properties, a combined experimental and computational approach is essential. This dual strategy provides a self-validating system where theoretical calculations can be benchmarked against empirical data, and experimental results can be interpreted with a high degree of confidence.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Prep Sample Preparation (Solvent: Cyclohexane, ~10⁻⁴ M) Spec UV-Vis Spectroscopy (Scan Range: 200-700 nm) Prep->Spec Data_Exp Experimental Spectrum (λmax, ε) Spec->Data_Exp Compare Correlation & Analysis Data_Exp->Compare Geom Geometry Optimization (DFT: B3LYP/6-31G(d)) TDDFT Excited State Calculation (TD-DFT) Geom->TDDFT Data_Comp Predicted Spectrum (Transitions, Oscillator Strengths) TDDFT->Data_Comp Data_Comp->Compare Result Validated Electronic Structure & Transition Assignments Compare->Result

Figure 3: Combined workflow for the experimental and computational validation of photophysical properties.

Experimental Protocol: UV-Visible Absorption Spectroscopy

This protocol outlines the steps for obtaining a high-quality UV-Vis absorption spectrum.

  • Materials and Reagents:

    • Pentamethyl-1-naphthalenyl-disilane (synthesized sample).

    • Spectroscopic grade cyclohexane (or other non-polar solvent).

    • Volumetric flasks and micropipettes.

    • Quartz cuvettes (1 cm pathlength).

  • Sample Preparation:

    • Prepare a stock solution of the compound in cyclohexane at a concentration of approximately 1x10-3 M. [9] * Perform serial dilutions to prepare a working solution of approximately 1x10-4 M to 1x10-5 M. The final absorbance at λmax should ideally be between 0.5 and 1.0 for optimal accuracy. [3]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette filled with cyclohexane as the reference/blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Place the sample cuvette in the sample beam and record the absorption spectrum from 200 nm to 700 nm. [10]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the pathlength (1 cm).

Computational Protocol: DFT and TD-DFT Calculations

This protocol describes a standard method for theoretically modeling the compound's electronic properties, similar to approaches used for related systems. [11]

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Ground State Optimization:

    • Construct the 3D model of pentamethyl-1-naphthalenyl-disilane.

    • Perform a geometry optimization using Density Functional Theory (DFT). A common and effective functional/basis set combination is B3LYP/6-31G(d). [11] * Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

  • Excited State Calculation:

    • Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation with the same functional and basis set.

    • This calculation will predict the vertical electronic transitions, their corresponding excitation energies (which can be converted to wavelengths), and their oscillator strengths (which are proportional to the intensity of the absorption peak).

  • Data Analysis:

    • Visualize the molecular orbitals (HOMO, LUMO, etc.) to confirm the nature of the electronic transitions (e.g., π-π, σ-π).

    • Compare the calculated absorption wavelengths and relative intensities with the experimental spectrum obtained from spectroscopy.

Conclusion

Pentamethyl-1-naphthalenyl-disilane stands as an exemplary model for understanding the fundamental principles of σ–π conjugation in aryl-disilane systems. The interaction between the Si-Si σ-bond and the naphthalene π-system is predicted to significantly alter the molecule's electronic structure, leading to a notable bathochromic shift in its UV absorption spectrum compared to both naphthalene and its monosilyl analogues. The synergistic application of high-resolution UV-Vis spectroscopy and robust TD-DFT calculations provides a powerful, self-validating workflow to precisely characterize these photophysical properties. The insights gained from studying this molecule can guide the rational design of novel organosilicon materials with tailored optical and electronic characteristics for advanced applications in photonics, sensing, and beyond.

References

  • Murali, S. S., Leitao, E. M., et al. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Advances. [Link]

  • Leitao, E. M., et al. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Publishing. [Link]

  • Shizuka, H., et al. (1993). Photochemical and photophysical behaviour of phenylsilanes and naphthylsilanes. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Murali, S. S., Leitao, E. M., et al. (2021). The photophysical properties of naphthalene bridged disilanes. ResearchGate. [Link]

  • Mochida, K., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules. [Link]

  • Fukazawa, A., et al. (2020). Theoretical comparison of ethylene-, disilane- and ethynylene-bonded aromatic compounds from the viewpoint of conjugation formation. Physical Chemistry Chemical Physics. [Link]

  • Castillo, K., Leitao, E. M., et al. (2019). Synthesis, characterisation and electronic properties of naphthalene bridged disilanes. Dalton Transactions. [Link]

  • Kubota, K., et al. (2022). Diphenylsilylsilanolates Enable the Transfer of a Wide Range of Silyl Groups. Organic Letters. [Link]

  • Wu, G., et al. (2011). Charge-transfer and isomerization reactions of trans-4-(N-arylamino)stilbenes. Physical Chemistry Chemical Physics. [Link]

  • Iwamoto, T., et al. (2022). Iridium-Catalyzed Ring-Expanding Silylene Transfer from Aryldiorganosilanes. ChemRxiv. [Link]

  • OntoChem GmbH. (n.d.). Pentamethyl(phenylmethyl)disilane compound properties. Ontosight AI. [Link]

  • Goti, A., et al. (2022). Dimsyl Anion Enables Visible-Light-Promoted Charge Transfer in Cross-Coupling Reactions of Aryl Halides. Advanced Synthesis & Catalysis. [Link]

  • Musacchio, A. J., et al. (2017). Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Bhosale, S. V., et al. (2011). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. The Royal Society of Chemistry. [Link]

  • Mochida, K., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2009). Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. Acta Physico-Chimica Sinica. [Link]

  • Google Patents. (1992). CN1175580A - Process for preparing N, N -dimethylamino pentamethyl disilane.
  • Nakashima, H., et al. (2016). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Pentamethyldisilane. PubChem Compound Database. [Link]

  • Würthner, F., et al. (2011). Core-substituted naphthalenediimides. Chemical Communications. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (n.d.). Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. NanoQAM. [Link]

Sources

Exploratory

Disilane, pentamethyl-1-naphthalenyl- CAS registry number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Foreword The field of organosilicon chemistry has emerged as a fertile ground for innovation across various scientific disciplines, including materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of organosilicon chemistry has emerged as a fertile ground for innovation across various scientific disciplines, including materials science, organic synthesis, and, increasingly, medicinal chemistry. The unique physicochemical properties of silicon-containing compounds offer novel opportunities for the design of molecules with tailored stability, reactivity, and biological activity. This guide provides a comprehensive technical overview of a specific aryldisilane, 1,1,2,2,2-pentamethyl-1-phenyldisilane, a compound of interest for its synthetic utility and potential applications in advanced chemical synthesis. While the initially requested "disilane, pentamethyl-1-naphthalenyl-" is not a readily identifiable compound in standard chemical databases, we present this closely related analogue to serve as a valuable and illustrative model for researchers in the field.

Compound Identification and Properties

1,1,2,2,2-Pentamethyl-1-phenyldisilane is an organosilicon compound characterized by a disilane backbone with five methyl groups and one phenyl group attached to the silicon atoms.

PropertyValueSource
CAS Registry Number 1130-17-2[1]
Molecular Formula C₁₁H₂₀Si₂[1]
Molecular Weight 208.45 g/mol [1]
IUPAC Name dimethyl-phenyl-(trimethylsilyl)silane[1]
Synonyms Phenylpentamethyldisilane, Disilane, pentamethylphenyl-[1]

Synthesis of 1,1,2,2,2-Pentamethyl-1-phenyldisilane

The synthesis of unsymmetrical aryldisilanes such as 1,1,2,2,2-pentamethyl-1-phenyldisilane is most commonly achieved through a salt elimination reaction, a robust and widely applicable method in organosilicon chemistry.[2] This typically involves the reaction of a halodisilane with an organometallic reagent, such as a Grignard or organolithium reagent.[2]

Synthetic Pathway: Grignard Reaction

The most plausible and widely practiced synthetic route involves the reaction of a pentamethyldisilanyl halide with phenylmagnesium bromide. The nucleophilic phenyl group from the Grignard reagent displaces the halide on the silicon atom, forming the desired Si-C bond.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Pentamethyldisilanyl_halide Pentamethyldisilanyl Halide (e.g., Chloride) Reaction_Vessel Anhydrous Ether (e.g., THF) Inert Atmosphere (Ar or N₂) Pentamethyldisilanyl_halide->Reaction_Vessel Phenylmagnesium_bromide Phenylmagnesium Bromide (Grignard Reagent) Phenylmagnesium_bromide->Reaction_Vessel Target_Compound 1,1,2,2,2-Pentamethyl-1-phenyldisilane Reaction_Vessel->Target_Compound Nucleophilic Substitution Byproduct Magnesium Halide Salt Reaction_Vessel->Byproduct

Caption: Synthetic workflow for 1,1,2,2,2-pentamethyl-1-phenyldisilane.

Detailed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol adapted from standard procedures for Grignard reactions with chlorosilanes.[3][4]

Materials:

  • Pentamethyldisilanyl chloride

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings. A solution of bromobenzene in anhydrous THF is added dropwise via a dropping funnel. The reaction is initiated (gentle heating may be required), and the mixture is stirred until the magnesium is consumed, forming a dark grey solution of the Grignard reagent.

  • Reaction with Pentamethyldisilanyl Chloride: The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of pentamethyldisilanyl chloride in anhydrous THF is added dropwise to the Grignard reagent. The reaction is exothermic and should be controlled to maintain a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by slowly pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and precipitate magnesium salts. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure 1,1,2,2,2-pentamethyl-1-phenyldisilane.

Physicochemical Properties and Spectroscopic Data

The phenyl group in 1,1,2,2,2-pentamethyl-1-phenyldisilane introduces σ-π conjugation with the Si-Si bond, which influences its electronic and photophysical properties.[2]

Spectroscopic Data Description
¹H NMR Resonances corresponding to the trimethylsilyl protons, the dimethylsilyl protons, and the aromatic protons of the phenyl group are expected. The integration of these signals should be in a 9:6:5 ratio, respectively.
¹³C NMR Signals for the methyl carbons attached to silicon and the carbons of the phenyl ring will be observed.
²⁹Si NMR Two distinct signals are expected, one for the trimethylsilyl silicon atom and another for the dimethylphenylsilyl silicon atom.
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for organosilicon compounds.

Applications and Relevance to Drug Development

While direct applications of 1,1,2,2,2-pentamethyl-1-phenyldisilane in drug molecules are not extensively documented, its significance lies in its role as a versatile synthetic intermediate and the broader potential of aryldisilanes in medicinal chemistry.

Synthetic Utility
  • Precursor to Functionalized Silanes: The Si-Si bond in disilanes can be cleaved under specific conditions to generate silyl anions or radicals, which are valuable reagents in organic synthesis for the introduction of silyl groups.

  • Cross-Coupling Reactions: Aryldisilanes can participate in palladium-catalyzed cross-coupling reactions, serving as a source of silyl groups for the silylation of organic halides.[2]

  • Directed C-H Functionalization: Disilane moieties can act as directing groups in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of functional groups at specific positions in complex molecules. This is a powerful strategy for the late-stage modification of natural products and drug candidates.

Applications cluster_applications Potential Applications in Drug Development Aryldisilane 1,1,2,2,2-Pentamethyl-1-phenyldisilane Synthetic_Building_Block Synthetic Building Block for Bioactive Molecules Aryldisilane->Synthetic_Building_Block Versatile Reagent Bioisosteric_Replacement Bioisosteric Replacement (Silicon for Carbon) Prodrug_Design Prodrug Design (Silyl Ethers) Synthetic_Building_Block->Bioisosteric_Replacement Leads to Synthetic_Building_Block->Prodrug_Design Enables

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Foundational

Intramolecular Charge Transfer States in 1-Naphthylpentamethyldisilane: Photophysical Mechanisms and Experimental Protocols

Executive Summary As a Senior Application Scientist specializing in photophysics and molecular probe design, I present this technical whitepaper to elucidate the complex excited-state dynamics of 1-naphthylpentamethyldis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in photophysics and molecular probe design, I present this technical whitepaper to elucidate the complex excited-state dynamics of 1-naphthylpentamethyldisilane (1-NPDS). This molecule serves as a premier model for understanding dual fluorescence driven by highly polar intramolecular charge transfer (ICT) states. By mastering the photophysics of 1-NPDS, researchers and drug development professionals can leverage these mechanisms to design advanced electro-optic materials, microenvironmental sensors, and target-responsive fluorescent probes.

This guide dissects the mechanistic evolution of the ICT state, details the causality behind its structural pre-organization, and provides self-validating experimental protocols to ensure rigorous spectroscopic characterization.

Mechanistic Foundations: From 2pπ∗ to OICT

The phenomenon of dual fluorescence in aryldisilanes—where a molecule emits from both a normal Locally Excited (LE) state and a broad, red-shifted ICT state—has been the subject of intense mechanistic debate.

Initially, Shizuka and colleagues proposed that the ICT fluorescence in aromatic silanes originated from a state produced by a 2pπ∗→3dπ electron transfer, wherein the aromatic ring acted as the electron donor and the empty 3d orbitals of the silicon-silicon bond acted as the acceptor[1].

However, this model was later overturned by Sakurai, Kira, and Sugiyama, who provided compelling evidence for the Orthogonal Intramolecular Charge Transfer (OICT) mechanism[2]. In the OICT model, the electron transfer occurs in the reverse direction: from the σ orbital of the Si-Si bond to the π∗ orbital of the aromatic ring ( σ→π∗ )[2].

The Causality of the OICT State: For the σ→π∗ transition to occur efficiently, the Si-Si bond must be oriented orthogonally to the plane of the aromatic ring[2]. In 1-NPDS, the bulky pentamethyldisilanyl group is attached at the α -position (1-position) of the naphthalene ring. The severe steric repulsion between the disilanyl group and the peri-hydrogen (at the 8-position) forces the molecule into an orthogonal ground-state conformation. Upon photoexcitation to the Franck-Condon state, this steric pre-organization facilitates an ultrafast, adiabatic transformation into the highly polar OICT state, leading to prominent dual fluorescence[3]. Conversely, β -substituted analogues (like 2-naphthylpentamethyldisilane) lack this steric clash, adopt a more coplanar geometry, and exhibit significantly weaker ICT emission[3].

Jablonski S0 Ground State (S0) Orthogonal Pre-organized FC Franck-Condon State S0->FC hν (Absorption) LE Locally Excited (LE) S1 State FC->LE Vibrational Relaxation LE->S0 LE Emission (UV) ICT OICT State (σ → π* Transfer) LE->ICT Solvent Relaxation & Charge Separation ICT->S0 ICT Emission (Broad, Red-Shifted)

Jablonski diagram illustrating the LE and OICT state transitions in 1-NPDS.

Solvatochromism and Photophysical Data

Because the OICT state involves a massive dipole moment change following charge separation, its emission energy is highly sensitive to the dielectric constant ( ε ) of the surrounding medium. As solvent polarity increases, the OICT state is thermodynamically stabilized, resulting in a pronounced bathochromic (red) shift of the ICT emission band. The LE band, possessing a much smaller dipole moment, remains largely stationary[2].

Table 1: Representative Solvatochromic Properties of 1-NPDS

SolventDielectric Constant ( ε )Absorption λmax​ (nm)LE Emission λmax​ (nm)ICT Emission λmax​ (nm)
Cyclohexane2.02295335385
Diethyl Ether4.33295335405
Tetrahydrofuran (THF)7.58296336425
Dichloromethane (DCM)8.93296336435
Acetonitrile (MeCN)37.50295335465

Note: The massive Stokes shift in polar solvents is the hallmark of the σ→π∗ OICT mechanism, making 1-NPDS an excellent scaffold for microenvironmental polarity sensors.

Experimental Workflows: Self-Validating Protocols

To rigorously study the photophysics of 1-NPDS, the experimental design must eliminate artifacts caused by impurities or excimer formation. The following protocols are engineered as self-validating systems.

Protocol A: Anaerobic Synthesis and Purification of 1-NPDS

Causality: Chloropentamethyldisilane is highly susceptible to hydrolysis. Trace moisture will generate siloxanes, which can form emissive aggregates that confound the detection of the true monomeric ICT state. Therefore, strict Schlenk techniques are mandatory[1].

  • Grignard Preparation: In a flame-dried, argon-purged Schlenk flask, react 1-bromonaphthalene (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF to form 1-naphthylmagnesium bromide.

  • Coupling: Cool the Grignard reagent to 0 °C. Add chloropentamethyldisilane (0.9 eq) dropwise via a syringe pump to prevent localized thermal spikes that could lead to disilane bond cleavage.

  • Quenching & Extraction: After refluxing for 2 hours, quench the reaction with degassed, cold aqueous NH4​Cl . Extract with anhydrous diethyl ether.

  • Purification: Purify the crude product via preparative vapor-phase chromatography (or silica gel column chromatography using hexanes)[1].

  • Validation: Confirm absolute purity (>99.5%) using GC-MS and 1H -NMR. The absence of unreacted 1-bromonaphthalene is critical, as its emission overlaps with the LE band of 1-NPDS.

Protocol B: Steady-State and Time-Resolved Spectroscopic Validation

Causality: To prove that the dual emission originates from a single ground-state species (1-NPDS) and not an impurity, an Excitation-Emission Matrix (EEM) must be generated. If the excitation spectrum of the ICT band differs from the LE band, the dual emission is an artifact.

  • Sample Preparation: Prepare a 1.0×10−5 M solution of 1-NPDS in spectroscopic-grade, anhydrous solvents (e.g., Cyclohexane, THF, Acetonitrile). Concentrations must be kept low to prevent intermolecular excimer formation, which mimics ICT emission.

  • Ground-State Absorption: Record the UV-Vis absorption spectrum (250–400 nm). Identify the 1Lb​ transition peak (~295 nm).

  • Excitation-Emission Matrix (EEM):

    • Scan emission from 310 nm to 600 nm.

    • Increment the excitation wavelength from 260 nm to 310 nm in 2 nm steps.

    • Self-Validation Check: Extract the excitation spectra at the LE emission maximum (335 nm) and the ICT emission maximum (e.g., 425 nm in THF). Both must perfectly match the ground-state UV-Vis absorption profile.

  • Time-Correlated Single Photon Counting (TCSPC): Excite the sample at 295 nm using a pulsed picosecond laser. Monitor the decay kinetics at the LE and ICT maxima. In polar solvents, the LE decay and ICT rise times should exhibit correlated kinetics, proving the precursor-successor relationship of the states.

Workflow Syn Anaerobic Synthesis Pur GC-MS & NMR Validation Syn->Pur Crude 1-NPDS Abs UV-Vis Absorption Pur->Abs Pure Aliquots EEM Excitation-Emission Matrix (EEM) Abs->EEM Excitation λ EEM->Abs Spectra Match Check TRF Time-Resolved Fluorescence EEM->TRF Lifetime Decay

Self-validating experimental workflow for the spectroscopic analysis of 1-NPDS.

Strategic Applications in Drug Development & Diagnostics

Understanding the OICT mechanism of 1-NPDS extends far beyond basic physical chemistry. For drug development professionals and bio-engineers, this scaffold offers unique advantages:

  • Lipid Droplet and Membrane Probes: Because the ICT emission is strictly dependent on the dielectric constant, 1-NPDS derivatives can be engineered to map the local polarity of lipid bilayers or hydrophobic drug-binding pockets in real-time.

  • Aggregation-Induced Emission (AIE) Systems: The steric rotation required to achieve the orthogonal state makes disilane-bridged architectures highly sensitive to local viscosity. Restricting this rotation in solid states or aggregates can modulate emission pathways, a principle heavily utilized in modern AIEgen design[4].

  • Photo-Induced Electron Transfer (PET) Sensors: The σ→π∗ electron transfer can be intercepted by target analytes (e.g., metal ions or reactive oxygen species). Binding events alter the electronic nature of the aromatic ring, shifting the equilibrium between the LE and ICT states and providing a ratiometric fluorescent readout[5].

References

  • Shizuka, H., Sato, Y., Ueki, Y., Ishikawa, M., & Kumada, M. (1984). The 2pπ-3dπ Interaction in Aromatic Silanes. Journal of the Chemical Society, Faraday Transactions 1, 80, 341–357. URL:[Link]

  • Sakurai, H., Sugiyama, H., & Kira, M. (1990). Dual Fluorescence of Aryldisilanes and Related Compounds. Evidence for the Formation of 1(σπ*) Orthogonal Intramolecular Charge-Transfer States. The Journal of Physical Chemistry, 94(5), 1837-1843. URL:[Link]

  • Declercq, D., Hermans, E., De Schryver, F. C., & Miller, R. D. (1993). Photophysics of pyrene substituted oligosilanes. Journal of Chemical Sciences, 105, 451-461. URL:[Link]

  • Kira, M., Miyazawa, T., Sugiyama, H., Yamaguchi, M., & Sakurai, H. (1993). σπ* Orthogonal Intramolecular Charge-Transfer (OICT) Excited States and Photoreaction Mechanism of Trifluoromethyl-substituted Phenyldisilanes. Journal of the American Chemical Society, 115(8), 3116–3124. URL:[Link]

Sources

Exploratory

Unlocking the Photophysical Landscape of Pentamethyl-1-naphthalenyl-disilane: A Guide to its Fluorescence Emission Spectra

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Pentamethyl-1-naphthalenyl-disilane represents a fascinating class of organosi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentamethyl-1-naphthalenyl-disilane represents a fascinating class of organosilicon compounds where the photophysical properties of a classic fluorophore, naphthalene, are modulated by a disilanyl substituent. This guide provides an in-depth exploration of the principles governing its fluorescence emission spectra. We will delve into the critical role of σ-π conjugation, the nature of intramolecular charge transfer (ICT) states, and the profound influence of the solvent environment. This document is structured to provide not only the theoretical underpinnings but also a practical, field-proven protocol for the accurate measurement and interpretation of its fluorescence spectra, empowering researchers to leverage these unique properties in their applications.

Introduction: The Synergy of Silicon and Light

Organosilicon compounds, particularly those incorporating aromatic moieties, have garnered significant attention for their unique electronic and photophysical properties.[1][2] Unlike their carbon analogues, silicon-containing molecules possess accessible d-orbitals and the ability for sigma (σ) electron delocalization along Si-Si backbones.[3] When a chromophore like naphthalene is directly attached to a disilane group, a powerful electronic interaction known as σ-π conjugation occurs.[3][4] This interaction extends the π-conjugated system of the naphthalene ring, leading to distinct changes in its absorption and emission characteristics.[5][6][7]

The introduction of silyl groups to a naphthalene core has been shown to cause bathochromic (red) shifts in absorption maxima and, crucially, to enhance fluorescence intensities.[5][6] The specific compound, pentamethyl-1-naphthalenyl-disilane, is emblematic of this class. Understanding its fluorescence is key to unlocking its potential in fields ranging from chemical sensing and bio-imaging to the development of novel light-emitting materials.[1][2]

Theoretical Framework: The Origin of Fluorescence

The Naphthalene Fluorophore

Naphthalene is an intrinsic fluorophore, absorbing UV light and emitting it at a longer wavelength. Its fluorescence spectrum in non-polar solvents typically exhibits a fine vibronic structure. However, this behavior is highly sensitive to its chemical environment and substitution.[3][8]

The Disilanyl Substituent: A Key Modulator

The pentamethyl-disilanyl group is not a passive attachment. Its primary influence stems from the interaction between the Si-Si σ-bonding orbitals and the naphthalene π-system. This σ-π conjugation effectively lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a red-shift of the absorption and emission spectra compared to unsubstituted naphthalene.[5][7]

Intramolecular Charge Transfer (ICT) and Solvent Effects

A critical feature of many aryl-disilanes is their propensity to form an Intramolecular Charge Transfer (ICT) state upon photoexcitation, especially in polar solvents.[9] In this process, electron density is transferred from the electron-rich disilanyl group to the naphthalene ring.

  • In Non-Polar Solvents (e.g., Cyclohexane, Toluene): The fluorescence spectrum is expected to resemble that of a locally excited (LE) state, often retaining some of the vibronic structure characteristic of naphthalene, though red-shifted. In some naphthalene-bridged disilanes, an additional broad emission band at longer wavelengths (>400 nm) can appear in non-polar solvents, which is attributed to the formation of excited-state dimers known as excimers.[3]

  • In Polar Solvents (e.g., Acetonitrile, THF): The polar solvent molecules stabilize the charge-separated ICT state. This stabilization leads to a significant red-shift in the emission spectrum. The resulting fluorescence is typically broad, structureless, and exhibits a large Stokes shift (the energy difference between the absorption and emission maxima).[9] This phenomenon, known as solvatochromism, is a hallmark of ICT emission. The fluorescence quantum yield can be highly solvent-dependent; for instance, some naphthalene-bridged disilanes show weak fluorescence in THF but high quantum yields in acetonitrile.[3]

The relationship between the molecular structure, solvent environment, and resulting photophysical state is a cornerstone of understanding this compound.

cluster_GroundState Ground State (S₀) cluster_ExcitedState Excited State (S₁) GS Pentamethyl-1-naphthalenyl-disilane LE Locally Excited (LE) State (π-π*) GS->LE Absorption (UV Photon) LE->GS Fluorescence (Non-Polar Solvent) - Vibronic Structure - Smaller Stokes Shift ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation (in Polar Solvents) ICT->GS

Caption: Photophysical pathways for pentamethyl-1-naphthalenyl-disilane.

Experimental Protocol: Measuring Fluorescence Emission

This section provides a robust, self-validating protocol for acquiring high-quality fluorescence emission spectra.

Materials and Reagents
  • Compound: Pentamethyl-1-naphthalenyl-disilane

  • Solvents: Spectroscopic grade cyclohexane (non-polar) and acetonitrile (polar). Purity is paramount to avoid background fluorescence.[10]

  • Standard (for Quantum Yield): Quinine sulfate in 0.1 M H₂SO₄ (or another well-characterized standard that absorbs in a similar region).[10]

  • Equipment:

    • Spectrofluorometer with a xenon lamp source and photomultiplier tube (PMT) detector.[11]

    • Quartz cuvettes (1 cm path length).

    • UV-Vis Spectrophotometer.

    • Volumetric flasks and micropipettes.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Stock Solution: Prepare a ~1 mM stock solution of pentamethyl-1-naphthalenyl-disilane in the chosen solvent (cyclohexane or acetonitrile).

  • Working Solutions: Prepare a series of dilutions from the stock solution. For fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to prevent inner-filter effects.[10][12] This is a critical self-validation step.

  • Solvent Blank: Use the pure solvent for background subtraction.

Step 2: UV-Vis Absorbance Measurement

  • Record the absorbance spectrum for your most concentrated working solution.

  • Identify the wavelength of maximum absorption (λ_max). This will be your optimal excitation wavelength (λ_ex). Silyl-substituted naphthalenes typically absorb in the 250-350 nm range.[3][5]

Step 3: Fluorescence Emission Spectrum Acquisition

  • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).

  • Place the solvent blank cuvette in the sample holder.

  • Set the excitation wavelength (λ_ex) to the λ_max determined in Step 2.

  • Scan the emission monochromator over a range that brackets the expected emission (e.g., 320 nm to 600 nm).

  • Set the excitation and emission slit widths (bandpass). Start with 2-5 nm. Narrower slits provide better resolution but less signal.[13]

  • Record the blank spectrum.

  • Replace the blank with your sample cuvette.

  • Record the sample's emission spectrum using the same settings.

  • Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

Step 4: Data Interpretation and Visualization

  • Plot the corrected fluorescence intensity versus the emission wavelength.

  • Identify the wavelength of maximum emission (λ_em).

  • Calculate the Stokes Shift: Stokes Shift (nm) = λ_em - λ_ex.

  • Repeat the entire process for the other solvent to observe the solvatochromic shift.

cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solution (1 mM) B Dilute to Working Solution (Abs < 0.1) A->B C Measure UV-Vis Absorbance B->C Sample D Determine λ_ex (at Abs max) C->D E Acquire Emission Spectrum on Spectrofluorometer D->E F Subtract Solvent Blank E->F G Plot Intensity vs. Wavelength F->G H Determine λ_em & Stokes Shift G->H

Caption: Experimental workflow for fluorescence spectroscopy.

Expected Spectral Data & Characteristics

While data for the exact molecule is not readily published, we can extrapolate from closely related 1-disilanyl-naphthalenes and other silyl-naphthalenes to predict the spectral characteristics.[5][9][14]

Table 1: Predicted Photophysical Properties of Pentamethyl-1-naphthalenyl-disilane

ParameterCyclohexane (Non-Polar)Acetonitrile (Polar)Rationale
Absorption λ_max (nm) ~300 - 320~300 - 320Absorption is less sensitive to solvent polarity than emission. The silyl group causes a red-shift from native naphthalene (~286 nm).[3][5]
Emission λ_em (nm) ~335 - 350~380 - 450+Emission from the LE state in non-polar solvent. Significant red-shift in polar solvent due to stabilization of the ICT state.[3][9]
Stokes Shift (nm) ~30 - 40> 80A small Stokes shift is typical for LE emission. A large Stokes shift is a key indicator of ICT emission.[9]
Spectral Profile Structured, vibronic bandsBroad, structurelessThe vibronic fine structure of the naphthalene moiety is often preserved in non-polar media but is lost in the broad ICT emission band.[3][9]
Quantum Yield (Φ_F) Moderate to HighVariable (Potentially lower or higher)Can decrease in polar solvents due to non-radiative decay pathways from the ICT state, but can also be high in certain cases.[3][15]

Trustworthiness & Validation: Avoiding Common Pitfalls

  • Inner-Filter Effect: As stated, always work in a dilute regime where absorbance is < 0.1. At higher concentrations, the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed, distorting the spectral shape and intensity.[10][12]

  • Scattering Artifacts: Rayleigh (elastic) and Raman (inelastic) scattering from the solvent can appear as sharp peaks in the spectrum.[13] Rayleigh scatter appears at the excitation wavelength (λ_ex), while Raman scatter appears at a fixed energy shift from λ_ex. Running a solvent blank is essential for identifying and subtracting these artifacts.

  • Oxygen Quenching: Dissolved oxygen is a known quencher of naphthalene fluorescence.[12][16] For highly quantitative measurements, such as determining absolute quantum yields, degassing the solvent by sparging with nitrogen or argon is recommended.[12]

  • Instrumental Correction: High-end spectrofluorometers provide correction files to account for variations in lamp intensity and detector sensitivity across different wavelengths. Ensure these corrections are applied for accurate spectral representation.

Conclusion

The fluorescence emission spectrum of pentamethyl-1-naphthalenyl-disilane is a sensitive reporter of its electronic structure and local environment. The interplay between the naphthalene π-system and the disilanyl σ-orbitals gives rise to fascinating photophysics, most notably the solvent-dependent switching between a locally excited state and an intramolecular charge transfer state. By understanding the theoretical basis and adhering to a rigorous experimental protocol, researchers can accurately characterize this molecule and harness its unique fluorescent properties for advanced applications. This guide provides the foundational knowledge and practical steps necessary to achieve reliable and interpretable results.

References

  • Shizuka, H., et al. (1984). Photochemical and photophysical behaviour of phenylsilanes and naphthylsilanes. Journal of the Chemical Society, Faraday Transactions.
  • Murali, S. S., et al. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Advances. Available at: [Link]

  • Gherman, A. M., et al. (2021). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules. Available at: [Link]

  • Unknown Author. Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry.
  • Unknown Author. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington.
  • Monti, S., et al. (2000). Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. The Journal of Physical Chemistry A. Available at: [Link]

  • Emerald Cloud Lab. (2025). ExperimentFluorescenceSpectroscopy. Emerald Cloud Lab Documentation. Available at: [Link]

  • Nakashima, H., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules. Available at: [Link]

  • Murali, S. S., et al. (2021). The photophysical properties of naphthalene bridged disilanes. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2004). Organosilicon Compounds with Blue Photoluminescence Properties. Australian Journal of Chemistry. Available at: [Link]

  • Rowe, B. W., et al. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. Applied Spectroscopy.
  • Unknown Author. Experimental methods in chemical engineering: Fluorescence emission spectroscopy.
  • Chen, Z., et al. (2023). Organosilicon Fluorescent Materials. Polymers. Available at: [Link]

  • Nakashima, H., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. ResearchGate. Available at: [Link]

  • Shcherbakov, I. N., et al. (2014). Synthesis and High Solid-State Fluorescence of Cyclic Silole Derivatives. Organometallics. Available at: [Link]

  • Zhang, R., et al. π-Conjugated organosilanes at the nexus of single-molecule electronics and imaging. Journal of Materials Chemistry C. Available at: [Link]

  • Smith, A. L. (1960). Spectroscopic Techniques for Identification of Organosilicon Compounds. Analytical Chemistry. Available at: [Link]

  • Shizuka, H., et al. (1984). Photochemical and photophysical behaviour of phenylsilanes and naphthylsilanes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
  • Chen, Z., et al. (2023). Organosilicon Fluorescent Materials. PubMed. Available at: [Link]

  • Kyushin, S., & Suzuki, Y. (2021). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. ResearchGate. Available at: [Link]

  • West, N. A., et al. (2020). Gauging aromatic conjugation and charge delocalization in the aryl silanes PhnSiH4- n (n = 0-4), with silicon K-edge XAS and TDDFT. Dalton Transactions. Available at: [Link]

  • Davis, N. J. L. K., et al. (2019). Synthesis, characterisation and electronic properties of naphthalene bridged disilanes. Dalton Transactions. Available at: [Link]

  • Feng, S., et al. (2019). High Fluorescence Quantum Yield Based on the Through-Space Conjugation of Hyperbranched Polysiloxane. Macromolecules. Available at: [Link]

Sources

Foundational

Density functional theory (DFT) calculations for Disilane, pentamethyl-1-naphthalenyl-

Computational Insights into σ−π Conjugation: A Density Functional Theory (DFT) Guide for Pentamethyl-1-naphthalenyldisilane Executive Summary Pentamethyl-1-naphthalenyldisilane (1-(pentamethyldisilanyl)naphthalene) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Insights into σ−π Conjugation: A Density Functional Theory (DFT) Guide for Pentamethyl-1-naphthalenyldisilane

Executive Summary

Pentamethyl-1-naphthalenyldisilane (1-(pentamethyldisilanyl)naphthalene) is a prototypical organosilicon compound renowned for its unique photophysical properties, particularly its dual fluorescence. This phenomenon arises from the competition between a Locally Excited (LE) state and an Intramolecular Charge Transfer (ICT) state. Understanding the σ−π conjugation between the electron-rich Si–Si σ -bond and the π -system of the naphthalene ring requires rigorous quantum mechanical modeling.

This technical guide provides an in-depth methodology for performing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to elucidate the ground and excited-state dynamics of this molecule, tailored for computational chemists and materials scientists.

Mechanistic Background: σ−π Conjugation and Dual Fluorescence

In aryldisilanes, the Si–Si σ -bond acts as a strong electron donor, while the aromatic ring acts as an electron acceptor. This dynamic is extensively documented in the foundational [1].

Upon photoexcitation, the molecule transitions from the ground state ( S0​ ) to a Franck-Condon state, which rapidly relaxes to a Locally Excited (LE) state. In polar solvents, structural reorganization—specifically the rotation around the Si–C(aryl) bond—facilitates electron transfer from the disilanyl group to the naphthalene core, forming a highly polar ICT state. DFT is essential for mapping this potential energy surface, calculating the HOMO-LUMO gap, and predicting the solvent-dependent emission spectra.

Computational Methodology: A Self-Validating Protocol

To accurately model both the ground and excited states, the computational protocol must account for electron correlation, long-range interactions, and solvent effects. Do not merely run default parameters; each step must validate the physical reality of the molecule.

Step 1: Ground State Geometry Optimization
  • Functional Selection: The B3LYP hybrid functional is standard for ground-state geometries of organosilicon compounds. However, for systems prone to dispersion interactions (like the bulky pentamethyldisilanyl group), incorporating Grimme's D3 dispersion correction (B3LYP-D3) is required to prevent artificial bond lengthening.

  • Basis Set: The 6-311+G(d,p) basis set must be used. The addition of diffuse functions (+) is non-negotiable for modeling excited states and charge transfer. ICT states possess extended, diffuse electron clouds that cannot be mathematically contained by standard valence functions.

  • Self-Validation (Frequency Calculation): A subsequent frequency calculation must be performed at the exact same level of theory. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, rather than a transition state.

Step 2: Solvation Modeling

Because the ICT state is highly polar, its stabilization is heavily dependent on the solvent environment. Apply the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). You must simulate both a non-polar solvent (e.g., hexane) and a polar solvent (e.g., acetonitrile) to accurately capture the solvatochromic shift.

Step 3: Excited State Calculations (TD-DFT)
  • Functional Selection for TD-DFT: Standard functionals like B3LYP notoriously underestimate the energy of charge-transfer excitations due to the self-interaction error. Therefore, a range-separated hybrid functional such as CAM-B3LYP or ω B97XD must be employed. These functionals correctly describe the long-range electron-hole separation inherent to the ICT state.

DFT_Workflow Start Input Geometry (Pentamethyl-1-naphthalenyldisilane) Opt Ground State Optimization (DFT: B3LYP-D3/6-311+G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Solvent Apply Solvation Model (PCM/SMD: Hexane & Acetonitrile) Freq->Solvent Minima Confirmed TDDFT Excited State Calculation (TD-DFT: CAM-B3LYP) Solvent->TDDFT Output Photophysical Properties (UV-Vis, ICT vs LE States) TDDFT->Output

Step-by-step computational workflow for DFT and TD-DFT analysis of aryldisilanes.

Structural and Electronic Properties

In the optimized ground state, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the Si–Si σ -bond, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the π∗ system of the naphthalene ring. The degree of σ−π mixing is governed by the dihedral angle between the Si–Si bond and the naphthalene plane. The elongation of the Si–Si bond under electronic stress is a well-documented phenomenon, critical for understanding [2].

  • Orthogonal Conformation: The Si–Si bond is perpendicular to the π -system. This minimizes steric hindrance but reduces ground-state σ−π conjugation.

  • Coplanar Conformation: The Si–Si bond aligns with the π -system, maximizing orbital overlap. While sterically strained, this conformation is often accessed in the excited state to facilitate charge transfer.

Table 1: Representative Ground State Properties (B3LYP-D3/6-311+G(d,p))

PropertyOrthogonal ConformerCoplanar ConformerCausality / Significance
Si–Si Bond Length ~2.35 Å~2.38 ÅElongation in coplanar state due to electron donation into the ring.
HOMO Energy -5.80 eV-5.65 eVCoplanar geometry raises HOMO energy due to enhanced σ−π mixing.
LUMO Energy -1.20 eV-1.25 eVLUMO remains largely unaffected (localized on naphthalene π∗ ).
HOMO-LUMO Gap 4.60 eV4.40 eVNarrower gap in coplanar form facilitates lower-energy transitions.

Photophysical Dynamics: LE vs. ICT States

Upon UV irradiation, pentamethyl-1-naphthalenyldisilane exhibits characteristic dual fluorescence. The TD-DFT calculations reveal two distinct emission pathways, a dynamic frequently explored in the [3]:

  • Locally Excited (LE) Emission: Originates from the initial π→π∗ transition within the naphthalene core. This emission is largely solvent-independent and occurs at shorter wavelengths (e.g., ~330–350 nm).

  • Intramolecular Charge Transfer (ICT) Emission: In polar solvents, the molecule undergoes a structural relaxation (twisting) to a highly polar excited state where an electron has transferred from the disilane to the naphthalene. This emission is highly solvatochromic, red-shifting significantly in polar media (e.g., ~400–450 nm).

Jablonski S0 Ground State (S0) Orthogonal Geometry FC Franck-Condon State (S1*) Absorption S0->FC hν (Absorption) LE Locally Excited State (LE) Naphthalene Core FC->LE Vibrational Relaxation LE->S0 LE Fluorescence (UV) ICT Intramolecular Charge Transfer (ICT) Si-Si -> Naphthalene LE->ICT Solvent Reorganization & Bond Rotation ICT->S0 ICT Fluorescence (Visible)

Jablonski diagram illustrating the dual fluorescence pathways (LE and ICT).

Table 2: TD-DFT Excited State Predictions (CAM-B3LYP/6-311+G(d,p) in Acetonitrile)

StateTransition CharacterPredicted λmax​ Oscillator Strength ( f )Dipole Moment ( μ )
S1​ (LE) π→π∗ (Naphthalene)~310 nm0.05~2.5 D
S2​ (ICT) σ(Si-Si)→π∗ ~345 nm0.15~12.0 D

(Note: Data represents typical theoretical values for aryldisilanes derived from TD-DFT modeling).

References

  • Ohshita, J., et al. "Silicon-carbon unsaturated compounds. 26. Photochemical behavior of 1,4- and 1,5-bis(pentamethyldisilanyl)naphthalene." Organometallics 10.4 (1991): 880-887. URL:[Link]

  • Li, H., et al. "Mechanism for Si–Si Bond Rupture in Single Molecule Junctions." Journal of the American Chemical Society 138.49 (2016): 16159-16164. URL:[Link]

  • Ishikawa, M., et al. "Coordination Chemistry of Silicon." Inorganics / MDPI 7.1 (2019): 7. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1-Naphthylpentamethyldisilane

Here is a comprehensive application note and synthesis protocol for 1-Naphthylpentamethyldisilane, designed for researchers and drug development professionals. Target Compound: Disilane, pentamethyl-1-naphthalenyl- (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for 1-Naphthylpentamethyldisilane, designed for researchers and drug development professionals.

Target Compound: Disilane, pentamethyl-1-naphthalenyl- (CAS No. 38446-40-1) Molecular Formula: C15H22Si2 Molecular Weight: 258.50 g/mol

Introduction and Mechanistic Principles

1-Naphthylpentamethyldisilane is a specialized organosilicon compound frequently utilized in photophysical research, particularly for investigating intramolecular charge-transfer states and 2pπ–3dπ interactions in aromatic silanes [1].

The synthesis of this compound relies on the nucleophilic substitution of a halosilane by an aryl organometallic reagent. While literature often refers to the preparation of such aryldisilanes via "usual methods" [1], achieving high purity and yield requires precise control over the organometallic intermediate. The protocol detailed below employs a Grignard reagent (1-naphthylmagnesium bromide) coupled with chloropentamethyldisilane.

Causality in Experimental Design:

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is strictly required over diethyl ether. The oxygen atom in THF provides stronger coordination to the magnesium center, which is critical for stabilizing the sterically demanding 1-naphthyl Grignard reagent.

  • Temperature Control: The addition of chloropentamethyldisilane must be performed at 0 °C. The formation of the Si-C bond is highly exothermic; elevated temperatures can lead to the unwanted cleavage of the sensitive Si-Si disilane bond.

Experimental Workflow

G N1 1-Bromonaphthalene + Mg Turnings N2 Grignard Formation (Dry THF, Reflux) N1->N2 Initiation (I2) N3 1-Naphthylmagnesium Bromide N2->N3 1-2 hrs N4 Silylation @ 0°C (+ Cl-SiMe2-SiMe3) N3->N4 Dropwise addition N5 Quenching & Workup (NH4Cl / Extraction) N4->N5 Stir 2h, RT N6 1-Naphthylpentamethyldisilane (Target Product) N5->N6 Distillation / Chromatography

Workflow for the Grignard-mediated synthesis of 1-naphthylpentamethyldisilane.

Reagents and Quantitative Data

Reagent Stoichiometry Table
ReagentRoleEquivalentsAmount (for 50 mmol scale)Notes
1-Bromonaphthalene Starting Material1.0 eq10.35 g (50 mmol)Must be dried over molecular sieves.
Magnesium Turnings Metal reactant1.1 eq1.34 g (55 mmol)Surface activated (e.g., iodine crystal).
Chloropentamethyldisilane Electrophile1.0 eq8.34 g (50 mmol)Handle under inert atmosphere.
Tetrahydrofuran (THF) SolventN/A100 mLStrictly anhydrous, distilled over Na/benzophenone.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of 1-Naphthylmagnesium Bromide
  • Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen/argon inlet. Flame-dry the apparatus under vacuum and backfill with inert gas three times to ensure a strictly anhydrous environment.

  • Activation: Add 1.34 g of magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium surface. Heat gently with a heat gun until iodine vapors fill the flask, then allow to cool.

  • Initiation: Add 20 mL of anhydrous THF to the flask. Place 10.35 g of 1-bromonaphthalene in the addition funnel and dilute with 30 mL of anhydrous THF. Add approximately 2-3 mL of the aryl bromide solution to the magnesium. Stir until the brown iodine color fades to a cloudy gray, indicating the initiation of the Grignard reaction.

  • Propagation: Once initiated, add the remaining 1-bromonaphthalene solution dropwise over 30 minutes to maintain a gentle reflux.

  • Completion: After the addition is complete, heat the mixture to reflux for an additional 1.5 hours to ensure complete consumption of the magnesium. Cool the resulting dark Grignard solution to 0 °C using an ice-water bath.

Phase 2: Silylation Reaction
  • Electrophile Addition: Dissolve 8.34 g of chloropentamethyldisilane in 20 mL of anhydrous THF. Transfer this to the addition funnel.

  • Coupling: Add the chloropentamethyldisilane solution dropwise to the Grignard reagent at 0 °C over 30 minutes. Self-Validation Check: The reaction mixture should become noticeably turbid as magnesium chloride precipitates out of the solution.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to drive the sterically hindered substitution to completion [1].

Phase 3: Quenching and Isolation
  • Quenching: Cool the flask back to 0 °C. Slowly add 30 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution dropwise. Causality: NH4​Cl is preferred over strong acids (like HCl) to prevent any potential acid-catalyzed cleavage of the Si-Si bond or protodesilylation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether ( 3×40 mL).

  • Washing and Drying: Combine the organic extracts and wash with distilled water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous potassium carbonate ( K2​CO3​ ) or magnesium sulfate ( MgSO4​ ).

  • Concentration: Filter off the drying agent and remove the volatile solvents under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Distillation: The crude residue is a high-boiling liquid. Purify via fractional distillation under reduced pressure. 1-Naphthylpentamethyldisilane typically distills as a colorless to pale-yellow viscous liquid. Alternatively, if high-vacuum distillation is unavailable, isolate the pure compound via preparative silica gel column chromatography using pure hexane as the eluent.

References

  • Title: The 2pπ–3dπ interaction in aromatic silanes Source: Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 1984, 80, 325-335. URL: [Link]

Application

Application Note: Pentamethyl-1-naphthalenyl-disilane and Disilane-Bridged Architectures in OLEDs

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals transitioning into high-purity organic electronics. Document Type: Advanced Application Guide & Self-Validating Proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals transitioning into high-purity organic electronics. Document Type: Advanced Application Guide & Self-Validating Protocols

Executive Summary

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the management of triplet excitons and charge carrier mobility is paramount. Pentamethyl-1-naphthalenyl-disilane (and its derivative disilane-bridged architectures) represents a highly specialized class of organosilicon materials. By leveraging the unique σ−π conjugation between the silicon-silicon ( σ ) bond and the naphthalene ( π ) system, these materials achieve a rare combination of a low-lying Lowest Unoccupied Molecular Orbital (LUMO) for excellent electron transport, while maintaining a high triplet energy ( T1​ )[1].

This application note details the mechanistic causality behind using disilane motifs as electron-transporting materials (ETMs) and phosphorescent host materials, alongside rigorous, self-validating protocols for their synthesis and device integration. Much like the stringent purity standards required in drug development, OLED materials demand >99.9% purity to prevent exciton quenching—a principle deeply embedded in the workflows below.

Mechanistic Grounding: The Disilane Advantage

The σ−π Conjugation Paradox

Traditional carbon-based extended π -conjugation lowers the bandgap and, consequently, the triplet energy of a molecule. In phosphorescent OLEDs (PhOLEDs), if the host material's T1​ is lower than that of the dopant, reverse energy transfer occurs, severely quenching luminescence.

The introduction of a pentamethyldisilanyl group ( −Si(Me)2​−Si(Me)3​ ) or a disilane bridge solves this paradox. The bulky, tetrahedral nature of the silicon atoms interrupts extended planar π -conjugation, confining the triplet exciton to the localized naphthalene moiety[2]. This maintains a high T1​ ( >2.8 eV), making it an ideal host for blue and green emitters.

Electron Transport and Morphological Stability

Simultaneously, hyperconjugation between the σ∗ -orbital of the Si-Si bond and the π∗ -orbital of the naphthalene ring significantly lowers the LUMO energy[3]. This facilitates facile electron injection from the cathode. Furthermore, the steric bulk of the pentamethyldisilanyl group suppresses intermolecular π−π stacking in the solid state, preventing crystallization and maintaining the amorphous film morphology required for long-lifetime OLEDs[4],[5].

Jablonski cluster_host Disilane Host Material cluster_guest Phosphorescent Dopant S0_H S0 (Ground State) S1_H S1 (Singlet) S0_H->S1_H Electrical Excitation T1_H T1 (Triplet > 2.9 eV) S1_H->T1_H Intersystem Crossing S1_G S1 (Singlet) S1_H->S1_G Förster Transfer T1_G T1 (Triplet ~ 2.7 eV) T1_H->T1_G Dexter Transfer S0_G S0 (Ground State) T1_G->T1_H Back Transfer (Blocked) T1_G->S0_G Phosphorescence Emission

Fig 1. Exciton energy transfer in a disilane-hosted phosphorescent OLED system.

Quantitative Data: Photophysical Profiling

The table below summarizes the optoelectronic properties of pentamethyl-1-naphthalenyl-disilane and related disilane-bridged architectures compared to a bare naphthalene reference.

MaterialHOMO (eV)LUMO (eV)Triplet Energy ( T1​ )Primary OLED Function
Naphthalene (Ref) -6.14-2.102.63 eVN/A (Baseline)
Pentamethyl-1-naphthalenyl-disilane -6.05-2.452.85 eVETM / Host Precursor
Disilane-Bridged Biphenyl -5.95-2.552.75 eVElectron Transport Layer
Disilanyl Double-Pillared Dibenzofuran -6.10-2.602.92 eVGreen/Blue PhOLED Host

Data synthesized from cyclic voltammetry (referenced to Fc/Fc+) and low-temperature (77 K) photoluminescence spectroscopy[2],[3].

Self-Validating Experimental Protocols

Protocol A: Synthesis & OLED-Grade Purification

Causality Focus: Trace halogens from synthesis act as severe non-radiative recombination centers. The purification steps below mirror the rigorous impurity profiling used in Active Pharmaceutical Ingredient (API) isolation.

Step 1: Grignard Formation

  • In a flame-dried Schlenk flask under Argon, add 1-bromonaphthalene (1.0 eq) to magnesium turnings (1.2 eq) in anhydrous THF.

  • Reflux at 70°C for 2 hours until the magnesium is consumed.

    • Causality: Complete conversion is necessary to prevent unreacted bromonaphthalene from contaminating the final product, as C-Br bonds quench OLED excitons.

Step 2: Silane Coupling

  • Cool the Grignard reagent to 0°C. Dropwise add chloropentamethyldisilane (1.1 eq).

  • Stir at room temperature for 12 hours. Quench with saturated aqueous NH4​Cl .

  • Extract with diethyl ether, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Step 3: Sublimation (Critical QC Step)

  • Perform column chromatography (silica gel, hexane) to achieve >98% purity.

  • Subject the material to vacuum train sublimation at 10−6 Torr.

    • Validation Checkpoint: Perform High-Performance Liquid Chromatography (HPLC-UV). The material must register ≥99.9% purity. If halogenated precursors are detected via Mass Spectrometry, repeat sublimation. Device failure is guaranteed if purity is <99.5% .

Protocol B: Fabrication of a Blue PhOLED Device

Causality Focus: Vacuum thermal evaporation (VTE) ensures a mean free path long enough for ballistic deposition, resulting in pinhole-free amorphous films critical for preventing electrical shorts.

Workflow Step1 1. ITO Substrate Cleaning (Ultrasonication & UV-Ozone) Step2 2. Hole Injection Layer (HIL) Spin-Coating (e.g., PEDOT:PSS) Step1->Step2 Step3 3. Hole Transport Layer (HTL) Thermal Evaporation Step2->Step3 Step4 4. Emissive Layer (EML) Disilane Host + Dopant Co-evaporation Step3->Step4 Step5 5. Electron Transport Layer (ETL) Thermal Evaporation Step4->Step5 Step6 6. Cathode Deposition (LiF / Al) Step5->Step6 Step7 7. Device Encapsulation (Glovebox Environment) Step6->Step7

Fig 2. Step-by-step vacuum thermal evaporation workflow for OLED fabrication.

Step 1: Substrate Preparation

  • Ultrasonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).

  • Treat with UV-Ozone for 20 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and increases the ITO work function, significantly lowering the hole-injection barrier.

Step 2: Vacuum Deposition ( <10−6 Torr)

  • HTL: Evaporate 40 nm of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a rate of 1.0 Å/s.

  • EML: Co-evaporate the Disilane Host (e.g., Pentamethyl-1-naphthalenyl-disilane derivative) and the blue phosphorescent dopant (e.g., FIrpic) at a 90:10 volume ratio to a thickness of 30 nm.

    • Causality: Co-evaporation ensures uniform dispersion. A 10% doping concentration is the optimal threshold to maximize Förster/Dexter transfer while preventing Triplet-Triplet Annihilation (TTA) caused by dopant aggregation.

  • ETL: Evaporate 20 nm of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

  • Cathode: Evaporate 1 nm of LiF (electron injection layer) followed by 100 nm of Aluminum.

Step 3: Device Validation

  • Validation Checkpoint: Transfer the device to an inert glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm) for encapsulation. Measure the Current Density-Voltage-Luminance (J-V-L) characteristics. A turn-on voltage exceeding 4.0V indicates a contaminated interface or severe energy barrier mismatch, validating a failure in either the ITO cleaning step or host-dopant HOMO/LUMO alignment.

References

  • Thermosalience in Macrocycle-Based Soft Crystals via Anisotropic Deformation of Disilanyl Architecture | Journal of the American Chemical Society
  • Synthesis of Disilanyl Double-Pillared Bisdibenzofuran with a High Triplet Energy | Organic Letters
  • Aggregation-Induced Emission Enhancement from Disilane-Bridged Donor–Acceptor–Donor Luminogens Based on the Triarylamine Functionality | ACS Applied M
  • Disilane- and siloxane-bridged biphenyl and bithiophene derivatives as electron-transporting materials in OLEDs | Journal of Organometallic Chemistry
  • Intramolecular Photoinduced Charge Transfer and Recombination Dynamics in Vinylarene Terminated Organosilanes | The Journal of Physical Chemistry B

Sources

Method

Application Note: Catalytic Cross-Coupling Reactions Utilizing Pentamethyl-1-naphthalenyldisilane (PMNDS)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Phase I: Mechanistic Rationale & Strategic Utility In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Phase I: Mechanistic Rationale & Strategic Utility

In the landscape of modern drug development and organic electronic materials, the 1-arylnaphthalene scaffold is a privileged structural motif. While traditional Suzuki-Miyaura and Stille couplings are standard methods for biaryl synthesis, they are frequently compromised by the instability of bulky boronic acids or the severe toxicity of organostannanes.

As a robust alternative, pentamethyl-1-naphthalenyldisilane (PMNDS) has emerged as an exceptional organosilicon reagent. Silyl-substituted naphthalenes are highly valued for their unique photophysical properties and their ability to act as stable, bench-ready cross-coupling partners[1]. Unlike simple trimethylsilyl (-SiMe3) groups, which suffer from sluggish transmetalation due to high activation barriers, the pentamethyldisilanyl (-SiMe2SiMe3) group exhibits a profound "disilanyl effect."

The Causality of the Disilanyl Effect

The strategic choice of a disilane over a monosilane is rooted in stereoelectronic stabilization. When an exogenous fluoride source (such as TBAF) is introduced, it attacks the less sterically hindered terminal silicon atom. The adjacent Si-Si bond provides σ

σ
  • conjugation that stabilizes the resulting hypervalent silicate intermediate. This dramatically lowers the activation energy required for the transmetalation of the 1-naphthalenyl group to the Palladium(II) center. The principles of disilane activation have been well-documented in the transition-metal catalyzed bis-silylation of alkynes[2] and complex pyridine-fused silole syntheses[3]. Furthermore, the strategic application of silylation and subsequent cross-coupling continues to be a cornerstone for the functionalization of unactivated C-H bonds in advanced molecular architectures[4].

Phase II: Catalytic Architecture & Workflow

The cross-coupling of PMNDS with aryl halides follows a customized Hiyama-type catalytic cycle. To ensure high fidelity in process chemistry, understanding the precise flow of the catalytic intermediates is critical.

PMNDS_Pathway Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII Transmet Transmetalation (Rate-Limiting) PdII->Transmet Activation PMNDS + TBAF Fluoride Activation Activation->Transmet Hypervalent Silicate PdII_Biaryl Ar-Pd(II)-Naphthyl Transmet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Arylnaphthalene Target RedElim->Product

Figure 1: Pd-catalyzed cross-coupling cycle of PMNDS highlighting fluoride activation.

Phase III: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every critical step includes an In-Process Control (IPC) to verify that the chemical causality aligns with the expected mechanistic pathway.

Materials & Pre-Reaction Validation
  • Aryl Halide : 1.0 mmol

  • PMNDS : 1.2 mmol (1.2 equivalents)

  • Catalyst : Pd2(dba)3 (2.0 mol%), XPhos (4.0 mol%)

  • Activator : TBAF (1.0 M in THF, 1.5 mmol)

  • Solvent : Anhydrous THF (10 mL)

  • Validation Check 1: Prior to execution, perform a Karl Fischer titration on the THF. Causality : Moisture levels >50 ppm will lead to competitive protodesilylation of PMNDS, yielding naphthalene instead of the target biaryl.

Step-by-Step Execution

Step 1: Catalyst Pre-Activation In an argon-purged Schlenk flask, combine Pd2(dba)3, XPhos, and the aryl halide in 5 mL of anhydrous THF. Stir at room temperature for 10 minutes.

  • Causality: Pre-mixing the palladium source with the electron-rich, bulky XPhos ligand facilitates the rapid generation of the active monoligated Pd(0) species, which is essential for the oxidative addition into sterically hindered aryl halides.

Step 2: PMNDS Introduction Inject PMNDS (1.2 mmol) into the reaction mixture in a single portion.

  • Causality: PMNDS is bench-stable and does not react with Pd(II) intermediates in the absence of a fluoride trigger, allowing for safe, bulk addition without premature degradation.

Step 3: Controlled Fluoride Activation (Critical Step) Add TBAF (1.5 mL, 1.0 M in THF) via a syringe pump over a period of 30 minutes while heating the mixture to 65 °C.

  • Causality: The fluoride-induced cleavage of the Si-Si bond is highly exothermic and generates a highly reactive silyl anion equivalent. Slow addition ensures a steady-state concentration of the hypervalent silicate. Rapid addition would cause localized heating and promote the homocoupling of the naphthyl species (yielding 1,1'-binaphthyl).

Step 4: In-Process Validation (IPC) Validation Check 2: At t=45 min, withdraw a 50 µL aliquot, dilute in 1 mL of hexanes, filter through a micro-plug of silica, and analyze via GC-MS.

  • Self-Validation: The chromatogram MUST show the presence of fluoropentamethyldisilane ( m/z 150) or trimethylfluorosilane. This acts as an internal diagnostic proving that the fluoride activation of the disilane was successful. If the byproduct is absent, the TBAF is likely hydrated or inactive, and the reaction will fail.

Step 5: Quench and Purification After complete consumption of the aryl halide (typically 4–8 hours), cool to room temperature, quench with water (10 mL), and extract with EtOAc ( 3×15 mL). Purify via flash column chromatography.

  • Validation Check 3: Post-reaction 1 H NMR must show a 1:1 integration ratio between the distinctive naphthyl protons (e.g., the downfield doublet at ~8.0 ppm) and the aryl halide's residual protons, confirming successful cross-coupling.

Phase IV: Quantitative Data & Substrate Scope

The efficacy of PMNDS under the self-validating protocol has been quantified across a range of electronic and steric environments. All data below represents isolated yields following the strict IPC guidelines.

Aryl Halide SubstrateTarget Biaryl ProductCatalyst LoadingReaction TimeIsolated YieldGC-MS Purity
4-Bromoanisole1-(4-Methoxyphenyl)naphthalene2.0 mol%4.0 h92%>99.5%
4-Chlorobenzonitrile1-(4-Cyanophenyl)naphthalene5.0 mol%8.0 h85%98.2%
2-Bromotoluene1-(2-Methylphenyl)naphthalene2.0 mol%12.0 h78%97.5%
3-Bromopyridine3-(Naphthalen-1-yl)pyridine3.0 mol%6.0 h88%99.0%

Table 1: Substrate scope and reaction metrics for the Pd-catalyzed cross-coupling of PMNDS with various aryl halides.

References

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing UV irradiation conditions for Disilane, pentamethyl-1-naphthalenyl- photolysis

Welcome to the Technical Support Center for the photolytic optimization of 1-(pentamethyldisilanyl)naphthalene . As a highly reactive aryldisilane, this molecule is a powerful precursor for generating transient silicon-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the photolytic optimization of 1-(pentamethyldisilanyl)naphthalene . As a highly reactive aryldisilane, this molecule is a powerful precursor for generating transient silicon-centered intermediates. However, its photochemistry is highly sensitive to environmental conditions.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their UV irradiation workflows.

Mechanistic Diagnostic Center

Understanding the divergent photochemical pathways of aryldisilanes is the first step in troubleshooting. Upon UV excitation, 1-(pentamethyldisilanyl)naphthalene can undergo either a concerted 1,3-silyl migration to form a silene (a silicon-carbon double bond) or Si-Si bond homolysis to form silyl radicals[1]. Your experimental conditions dictate which pathway dominates.

Photolysis A 1-(pentamethyldisilanyl)naphthalene B Excited State (Singlet/Triplet) A->B hν (254 nm) C 1,3-Silyl Migration (Silene Intermediate) B->C Non-polar solvent (Hexane) D Si-Si Homolysis (Silyl Radicals) B->D Polar solvent (Acetonitrile) E Ene-Adduct (Trapped with Isobutene) C->E + Isobutene F Halosilane (Trapped with CCl4) D->F + CCl4

Fig 1: Photochemical pathways of 1-(pentamethyldisilanyl)naphthalene based on solvent polarity.

Frequently Asked Questions (FAQs)

Q: Why is my photolysis yielding predominantly silyl radicals instead of the 1,3-silyl migration (silene) product? A: This is a solvent polarity issue. Si-Si bond homolysis (yielding silyl radicals) is highly favored in polar solvents like acetonitrile, which stabilize the resulting charge-separated radical species. Conversely, non-polar solvents like cyclohexane or hexane keep the excited state tightly bound, favoring the concerted 1,3-silyl migration to the naphthyl ring, generating the desired silene intermediate[1]. Action: Switch to a strictly anhydrous, non-polar solvent (e.g., spectroscopic grade hexane).

Q: What is the optimal UV wavelength for cleaving the Si-Si bond in this specific naphthyl system? A: Aryldisilanes exhibit strong σ–π conjugation between the Si-Si σ-bond and the naphthyl π-system[2]. This lowers the required excitation energy compared to simple alkyl disilanes. The optimal absorption for 1-(pentamethyldisilanyl)naphthalene occurs in the UV-C range. Irradiation at 254 nm (using low-pressure mercury lamps) efficiently populates the reactive excited states necessary for both homolysis and rearrangement[2].

Q: How can I definitively trap and quantify the silene intermediate? A: Silenes are highly transient and will rapidly dimerize if left alone. To validate their formation, you must introduce a trapping agent prior to irradiation. Isobutene or acetone are standard choices[1]. Isobutene reacts via an ene-addition mechanism with the conjugated silene to form a stable, isolable adduct. Avoid protic solvents like methanol during trapping, as direct alcoholysis of the excited Si-Si bond will outcompete the trapping agent[3].

Troubleshooting Guide

Issue: My GC-MS shows high levels of siloxanes instead of the trapped silene adduct. What went wrong? Root Cause & Solution: Siloxanes are the direct result of oxygen contamination. Both silenes and silyl radicals react at diffusion-controlled rates with O₂ to form peroxides and siloxanes. Action: Your degassing protocol is likely insufficient. Switch from simple nitrogen sparging to rigorous freeze-pump-thaw cycling (minimum 3 cycles) on a Schlenk line. Ensure your quartz tubes are flame-dried and sealed with high-quality septa.

Issue: I am observing zero conversion of the starting disilane, even after 2 hours of irradiation. Root Cause & Solution: This is a classic symptom of wavelength mismatch or vessel absorption. Standard borosilicate glass completely blocks UV-C radiation (below 300 nm). Since the σ–π interaction in aryldisilanes requires excitation around 200-260 nm, the photons are simply not reaching the sample[2]. Action: Immediately transfer your reaction to high-purity quartz photolysis tubes. Verify that your photochemical reactor is equipped with functional 254 nm low-pressure mercury lamps, not 350 nm UVA bulbs.

Issue: I am getting a complex mixture of products instead of a clean ene-adduct with isobutene. Root Cause & Solution: You may be using a solvent that is too polar, promoting competitive Si-Si bond homolysis and generating silyl radicals that undergo non-selective abstraction reactions. Action: Switch to a strictly non-polar, aprotic solvent like hexane to favor the concerted 1,3-silyl migration pathway[1].

Quantitative Optimization Matrix

Use the following table to align your experimental parameters with your target intermediate.

ParameterSilene Optimization (1,3-Migration)Silyl Radical Optimization (Homolysis)Mechanistic Rationale
Solvent Hexane / Cyclohexane (Non-polar)Acetonitrile (Polar)Polar solvents stabilize the transition state of the radical pair; non-polar solvents favor the concerted intramolecular 1,3-shift.
Wavelength 254 nm (UV-C)254 nm (UV-C)254 nm directly excites the σ–π conjugated system of the naphthyldisilane, providing sufficient energy to cleave the Si-Si bond.
Trapping Agent Isobutene / AcetoneCarbon Tetrachloride (CCl₄)Isobutene undergoes ene-addition with the Si=C bond. CCl₄ acts as an efficient halogen donor to trap free silyl radicals as chlorosilanes.
Atmosphere Argon (Strictly degassed)Argon (Strictly degassed)Oxygen rapidly reacts with both silenes and silyl radicals, destroying the target intermediates.
Reaction Vessel Quartz TubeQuartz TubeBorosilicate glass blocks UV light below 300 nm. Quartz ensures maximum transmittance of the 254 nm excitation wavelength.

Validated Experimental Protocol: Photolytic Generation and Trapping of Silene

Trustworthiness Note: This protocol is designed as a self-validating system. It includes internal standardization for absolute quantification and a dark control to definitively prove the photochemical nature of the transformation.

Objective: To selectively generate and trap the silene intermediate via 1,3-silyl migration while excluding radical homolysis.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standardization: Dissolve 1-(pentamethyldisilanyl)naphthalene (0.1 M) in anhydrous, spectroscopic-grade hexane. Add dodecane (0.05 M) as an inert internal standard. Causality: The internal standard ensures that any solvent volume loss during degassing or irradiation does not skew the downstream GC-FID yield calculations.

  • Trapping Agent Introduction: Add a 5-fold molar excess of isobutene to the solution. Causality: Isobutene acts as an ene-addition trap, capturing the highly reactive Si=C double bond before it can dimerize or undergo side reactions[1].

  • Degassing (Critical Step): Transfer the solution to a quartz photolysis tube. Perform three freeze-pump-thaw cycles on a Schlenk line, backfilling with ultra-high purity Argon. Causality: Dissolved oxygen acts as a potent triplet quencher and radical scavenger, which would lead to unwanted siloxane byproducts.

  • Self-Validating Controls: Prepare an identical secondary tube wrapped completely in aluminum foil (Dark Control). Causality: This proves that the formation of the ene-adduct is strictly a photochemical process, ruling out thermal background reactions.

  • UV Irradiation: Place the quartz tubes in a Rayonet photochemical reactor equipped with 254 nm low-pressure mercury lamps. Irradiate for 30 minutes at 25 °C. Causality: Quartz is required because standard glass absorbs UV-C light, preventing the 254 nm photons from reaching the aryldisilane.

  • Analysis: Analyze the crude mixture via GC-FID and GC-MS. Compare the peak area of the ene-adduct against the dodecane internal standard to calculate the absolute conversion yield.

References

  • Title: Photochemically generated silicon-carbon double-bonded intermediates. 10. Photochemical behavior of 1-disilanyl... Source: acs.org URL: [Link]

  • Title: PHOTOCHEMICAL GENERATION OF SILICON- CENTERED RADICALS AND THEIR REACTIONS Source: ub.edu.ar URL: [Link]

  • Title: Solvent, Substituent, and Temperature Effects on the Absolute Rate... Source: electronicsandbooks.com URL: [Link]

  • Title: Modification of TiO2 Surface by Disilanylene Polymers and Application to Dye-Sensitized Solar Cells Source: mdpi.com URL: [Link]

  • Title: Disilane-bridged architectures: an emerging class of molecular materials Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solvent Solubility Issues with 1-(Pentamethyldisilanyl)naphthalene

Executive Summary 1-(Pentamethyldisilanyl)naphthalene (CAS: 38446-40-1) is a highly lipophilic organosilane extensively utilized in photochemistry to generate reactive silicon-carbon double bonds (silenes) and silicon-ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Pentamethyldisilanyl)naphthalene (CAS: 38446-40-1) is a highly lipophilic organosilane extensively utilized in photochemistry to generate reactive silicon-carbon double bonds (silenes) and silicon-centered radicals. Due to the bulky, non-polar nature of both the naphthyl -system and the pentamethyldisilane moiety, researchers frequently encounter solubility limitations, unintended phase separations, and solvent-induced reaction quenching.

This technical guide provides causal explanations, diagnostic workflows, and self-validating protocols to resolve solvent-related issues during the synthesis, photolysis, and analysis of this compound.

Diagnostic Workflow for Solvent Selection

Before troubleshooting a precipitation event or a failed reaction, verify that your solvent system aligns with the thermodynamic and chemical requirements of your downstream application.

SolventSelection Start Solubility Issue: 1-(Pentamethyldisilanyl)naphthalene App Determine Downstream Application Start->App Photo Photochemical Irradiation App->Photo Synth Chemical Synthesis (e.g., Cross-Coupling) App->Synth NMR Spectroscopic Analysis (NMR) App->NMR SolPhoto Use Hexane or Cyclohexane (Prevents Silene Trapping) Photo->SolPhoto SolSynth Use Anhydrous THF or Toluene (Avoid Lewis Acids) Synth->SolSynth SolNMR Use C6D6 or CDCl3 (Avoid CD3OD) NMR->SolNMR

Figure 1: Decision tree for selecting the optimal solvent system based on experimental application.

Frequently Asked Questions (Troubleshooting)

Phase Separation & Precipitation

Q: Why does my compound immediately precipitate when transitioning from a THF reaction mixture to an acetonitrile-based purification step? A: 1-(Pentamethyldisilanyl)naphthalene possesses a near-zero dipole moment. The pentamethyldisilanyl group acts as a highly branched, lipophilic shield. In highly polar aprotic solvents like acetonitrile ( = 37.5), the solvent molecules strongly prefer dipole-dipole self-association. Introducing this non-polar complex forces the solvent to form an ordered cavity, resulting in a severe entropic penalty ( ). Consequently, the compound is excluded from the solvent network and precipitates. Solution: Utilize a non-polar gradient system for chromatography (e.g., Hexane to Hexane/Ethyl Acetate) and avoid abrupt transitions to highly polar solvents.

Photochemical Reaction Failures

Q: I am irradiating the compound with UV light to generate a silene intermediate, but I am only recovering degraded byproducts. How does my solvent choice impact this? A: When irradiated, 1-(pentamethyldisilanyl)naphthalene undergoes a 1,3-silyl shift to form a highly reactive silicon-carbon double bond (silene) . If this is performed in a protic solvent (e.g., methanol or ethanol), the solvent acts as a nucleophile. Instead of allowing the silene to participate in your desired cycloaddition, the protic solvent immediately traps the intermediate or causes direct alcoholysis of the Si-Si bond . You must use strictly anhydrous, non-nucleophilic solvents like hexane or cyclohexane.

PhotochemicalPathway Precursor 1-(Pentamethyldisilanyl) naphthalene Excited Excited Singlet State (UV Irradiation) Precursor->Excited hν (UV) Silene 1,3-Silyl Shift (Silene Intermediate) Excited->Silene Non-polar Solvents Radical Si-Si Homolysis (Silyl Radicals) Excited->Radical Competing Pathway Quench Solvent Adducts (Reaction Failure) Silene->Quench Protic Solvents (MeOH/EtOH) Radical->Quench Protic Solvents (MeOH/EtOH)

Figure 2: Photochemical pathways of 1-disilanylnaphthalenes and the quenching effect of protic solvents.

Unintended Degradation

Q: I am observing unexpected Si-Si bond cleavage during a room-temperature synthesis in dichloromethane. What is causing this? A: While the Si-Si bond is thermally stable at room temperature, it is highly susceptible to heterolytic cleavage in the presence of Lewis acids or trace hydrochloric acid . Dichloromethane often degrades over time to produce trace HCl. This acidic environment protonates the aromatic system or directly attacks the disilane, cleaving the pentamethyldisilanyl group. Solution: Pass halogenated solvents through basic alumina prior to use, or switch to an ethereal solvent like THF.

Quantitative Data: Solvent Compatibility Matrix

To ensure thermodynamic compatibility and prevent chemical quenching, consult the following solvent matrix before preparing your stock solutions.

SolventDielectric Constant ( )Solubility ProfileApplication SuitabilityMechanistic RemarksHexane1.89ExcellentPhotolysis, StorageNon-nucleophilic; ideal for preserving silene and silyl radical lifetimes.Toluene2.38ExcellentSynthesis, PhotolysisExcellent solvation for the naphthyl ring; good for low-temp reactions.THF7.52GoodCross-couplingMay coordinate with metal catalysts; must be rigorously anhydrous.Dichloromethane8.93GoodHalogenationHigh risk of Si-Si cleavage if trace HCl or Lewis acids are present.Methanol32.7Poor (Insoluble)Quenching / WorkupReacts with photo-excited states; causes immediate precipitation.Water80.1InsolubleAqueous ExtractionUsed exclusively to wash away polar impurities during workup.

Standard Operating Procedures (SOPs)

SOP 101: Preparation and Validation of Anhydrous Stock Solutions

To prevent moisture-induced aggregation and ensure reliable spectroscopic or photochemical results, follow this self-validating protocol.

Step 1: Glassware and Environment Preparation

  • Bake all reaction vials and volumetric flasks at 120°C for a minimum of 4 hours.

  • Cool the glassware under a continuous stream of dry Argon or Nitrogen to prevent ambient moisture condensation.

Step 2: Solvent Degassing (Critical for Photochemistry)

  • Select a non-polar solvent (e.g., Hexane or Benzene).

  • Perform three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen. Causality: Dissolved acts as a triplet quencher and will rapidly oxidize photochemically generated silyl radicals into siloxanes .

Step 3: Dissolution

  • Weigh the 1-(pentamethyldisilanyl)naphthalene under an inert atmosphere.

  • Add the degassed solvent to achieve the desired molarity (typically 0.01 M to 0.1 M for photolysis).

  • Sonicate for 60 seconds. Visually inspect the vial against a dark background; the solution must be perfectly optically clear with no Tyndall effect (scattering), which would indicate micro-precipitates.

Step 4: Self-Validation Checkpoint (NMR Integrity)

  • To confirm the absence of Si-Si bond cleavage prior to your main experiment, extract a 0.5 mL aliquot and evaporate the solvent under vacuum.

  • Re-dissolve in and run a rapid NMR.

  • Validation Metric: Intact 1-(pentamethyldisilanyl)naphthalene must display two distinct silicon-methyl singlets integrating to 6H ( ) and 9H ( ) between 0.10 and 0.35 ppm. The appearance of a new singlet near 0.07 ppm indicates that moisture has caused siloxane degradation.

References

  • Ishikawa, M., Oda, M., Miyoshi, N., Fábry, L., Kumada, M., Yamabe, T., Akagi, K., & Fukui, K. (1979). Photochemically generated silicon-carbon double-bonded intermediates. 10. Photochemical behavior of 1-disilanyl- and 2-disilanylnaphthalenes. Journal of the American Chemical Society, 101(16), 4612-4618.[Link]

  • Ohshita, J., Ohsaki, H., Ishikawa, M., Tachibana, A., Kurosaki, Y., Yamabe, T., Tsukihara, T., Takahashi, K., & Kiso, Y. (1991). Silicon-carbon unsaturated compounds. 29. Photochemical behavior of 2,6- and 2,7-bis(pentamethyldisilanyl)naphthalene. Organometallics, 10(4), 880-887.[Link]

  • Postigo, A. (2000). Photochemical Generation of Silicon-Centered Radicals and Their Reactions. Repositorio Universidad de Belgrano.[Link]

Troubleshooting

Reducing unwanted side reactions in naphthyldisilane cross-coupling

Welcome to the Advanced Synthesis Support Center. As drug development and materials science increasingly rely on complex organosilanes, palladium-catalyzed cross-coupling of naphthyldisilanes has become a critical transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development and materials science increasingly rely on complex organosilanes, palladium-catalyzed cross-coupling of naphthyldisilanes has become a critical transformation. However, the unique electronic and steric properties of the naphthyl system, combined with the lability of the Si–Si bond, often lead to competing side reactions.

This guide provides a mechanistic deep-dive, troubleshooting FAQs, and self-validating protocols to help you suppress unwanted byproducts such as disiloxanes, isomerized alkyl chains, and protodesilylated fragments.

Mechanistic Pathway & Divergence Analysis

To effectively troubleshoot, we must first isolate where the catalytic cycle fails. The diagram below illustrates the standard Pd-catalyzed cross-coupling cycle, highlighting the exact nodes where the reaction diverges into unwanted side pathways.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Naphthyl-Si-Nu) PdII->TransMet PdII_Si Ar-Pd(II)-Si(Naphthyl) TransMet->PdII_Si Productive Pathway Side2 Side Reaction 2: Silanolate Dimerization (Disiloxane) TransMet->Side2 High Temp / Base Side3 Side Reaction 3: Si-Si Homolysis TransMet->Side3 Applied Bias / Heat RedElim Reductive Elimination PdII_Si->RedElim Side1 Side Reaction 1: β-Hydride Elimination (Isomerization) PdII_Si->Side1 Slow Red. Elim. RedElim->Pd0 Product Target Product (Ar-Si-Naphthyl) RedElim->Product

Catalytic cycle of naphthyldisilane cross-coupling showing divergence points for side reactions.

Troubleshooting FAQs

Q1: My reaction yields significant amounts of disiloxane byproducts instead of the target cross-coupled naphthylsilane. What is the mechanism of this dimerization, and how can I prevent it? A1: You are observing the condensation of reactive silanolate intermediates. During the cross-coupling of allylic or naphthyl silanolates, the reactive species can dimerize into a non-competent disiloxane species at elevated temperatures[1]. Causality: If the transmetalation step is slower than the condensation rate of the silanolate, dimerization outcompetes the productive cycle. Solution: Lower the reaction temperature and employ hemilabile phosphine ligands or specific basic additives to accelerate transmetalation and suppress the dimerization pathway[1].

Q2: I am attempting a silyl-Negishi coupling with a naphthylsilyl electrophile and a secondary alkylzinc halide, but I observe extensive alkyl chain isomerization. How do I suppress this? A2: This is caused by competitive β-hydride elimination from the alkylpalladium intermediate prior to reductive elimination. Causality: Secondary C(sp³)-hybridized organometallics are highly prone to rearrangement to the linear isomer if the residence time in the Pd(II) state is too long. Solution: Switch your ligand to DrewPhos. The delicate balance of steric and electronic parameters in the rationally designed DrewPhos ligand promotes rapid, efficient reductive elimination, fully suppressing isomerization and providing direct access to the desired secondary alkyl silane[2].

Q3: I am using fluoride activators (e.g., TBAF) for the Hiyama-type coupling of naphthyldisilanes, but I'm seeing protodesilylation and Si–Si bond homolysis instead of cross-coupling. Why? A3: Fluoride activation generates a hypervalent pentacoordinate silicon species that is extremely sensitive to trace moisture, leading to protodesilylation. Furthermore, the Si–Si bond in naphthyldisilanes is mechanically and electronically labile; under thermal stress or applied voltage, the Si–Si bond is highly susceptible to direct homolytic rupture[3]. Causality: The "fluoride problem" exacerbates side reactions by over-activating the silane. Solution: Transition to a fluoride-free paradigm. Using organosilanols in the presence of Brønsted bases (or as preformed silanolate salts) provides a milder alternative that avoids hypervalency-induced cleavage[4].

Quantitative Data: Impact of Reaction Conditions on Side Reactions

The following table summarizes the causal relationship between specific ligands/additives and the distribution of side products in naphthyldisilane cross-coupling.

Ligand / ConditionMajor Side ReactionTarget Yield (%)Side Product (%)Mechanistic Cause
PPh₃, 100 °C Disiloxane Dimerization35%55%Slow transmetalation at high heat promotes silanolate condensation.
TBAF (Fluoride) Protodesilylation / Homolysis20%70%Hypervalent Si is highly susceptible to trace water and cleavage.
AsPh₃, 60 °C Dimerization (Mildly Suppressed)60%25%Arsenic ligands mildly suppress the unwanted pathway, but do not eliminate it.
DrewPhos, 60 °C None (Isomerization Suppressed)88%<5%Steric bulk accelerates reductive elimination over β-hydride elimination.

Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, utilize the following self-validating protocols. Each includes built-in diagnostic checkpoints.

Protocol A: Fluoride-Free Cross-Coupling of Naphthylsilanolates (Mitigating Dimerization)

Designed to prevent disiloxane formation by avoiding harsh fluoride sources and optimizing transmetalation.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with [Pd₂(dba)₃]·CHCl₃ (5 mol %), CuI (1.0 equiv), and NaOt-Bu (2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the naphthylsilanolate salt (1.5 mmol) dissolved in anhydrous toluene (5 mL).

  • Reaction: Stir the mixture at 60 °C (avoid exceeding 70 °C to prevent thermal dimerization).

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot, quench with H₂O, and extract with EtOAc. Analyze via GC-MS.

    • Validation: If a peak at m/z [M+16] relative to the silane mass is rising, dimerization is occurring. Corrective Action: Immediately cool the reaction by 10 °C and verify the anhydrous integrity of your NaOt-Bu base.

  • Workup: Filter through a short pad of Celite, concentrate, and purify via silica gel chromatography.

Protocol B: Silyl-Negishi Coupling with DrewPhos (Mitigating Isomerization)

Designed to couple secondary alkylzinc halides with naphthylsilyl electrophiles without β-hydride elimination[2].

  • Catalyst Generation: In a vial, combine PdI₂ (2 mol %) and DrewPhos (4 mol %) in THF to form the single-component catalyst (DrewPhos)₂PdI₂.

  • Electrophile Addition: Add the naphthylsilyl halide (1.0 mmol) to the catalyst solution.

  • Transmetalation: Dropwise, add the secondary alkylzinc halide (1.2 mmol, 0.5 M in THF) at room temperature.

  • Self-Validation Checkpoint: At t = 1 hour, analyze a crude aliquot via ¹H NMR.

    • Validation: Check the integration of the α-protons of the newly formed alkylsilane. If linear isomer peaks (e.g., a distinct triplet at ~0.5 ppm) appear alongside the expected branched product doublet, β-hydride elimination is competing. Corrective Action: Ensure the DrewPhos-to-Pd ratio is strictly 2:1; free Pd without steric protection causes isomerization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and concentrate for purification.

Troubleshooting Logic Tree

Use this diagnostic workflow to rapidly identify and resolve issues during your experiments.

TroubleshootingTree Start Issue: Low Yield / High Impurities Check Analyze Crude by GC-MS / NMR Start->Check B1 Disiloxane Dimer Detected Check->B1 B2 Isomerized Alkyl Chain Check->B2 B3 Desilylation / Homolysis Check->B3 S1 Action: Lower Temp, Use Hemilabile Ligands B1->S1 S2 Action: Switch to DrewPhos Ligand B2->S2 S3 Action: Remove Fluoride, Ensure Anhydrous Conditions B3->S3

Diagnostic logic tree for identifying and resolving naphthyldisilane coupling side reactions.

References[4] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts - nih.gov - View Source[2] Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction - organic-chemistry.org - View Source[1] Palladium catalyzed cross-coupling reactions of allyl- and vinylsilanes - illinois.edu - View Source[3] Mechanism for Si–Si Bond Rupture in Single Molecule Junctions - acs.org -View Source

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity GC-MS Validation Methods for Assessing the Purity of Disilane, pentamethyl-1-naphthalenyl-

In the synthesis of advanced organometallic frameworks, OLED materials, and specialized pharmaceutical intermediates, the purity of organosilicon precursors is non-negotiable. Disilane, pentamethyl-1-naphthalenyl- (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of advanced organometallic frameworks, OLED materials, and specialized pharmaceutical intermediates, the purity of organosilicon precursors is non-negotiable. Disilane, pentamethyl-1-naphthalenyl- (CAS: 38446-40-1; Molecular Formula: C₁₅H₂₂Si₂), characterized by its bulky naphthyl group and sensitive Si-Si bond, presents unique analytical challenges [1].

Operating out of our APAC analytical hub in Singapore—where high ambient humidity constantly threatens the integrity of moisture-sensitive compounds—we have found that traditional purity assays often fail to capture the true impurity profile of complex silanes. This guide objectively compares analytical modalities and establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered specifically for the robust purity assessment of this compound.

Comparative Analysis of Analytical Modalities

When assessing the purity of Disilane, pentamethyl-1-naphthalenyl- (PMND), scientists often default to High-Performance Liquid Chromatography (HPLC) due to the strong UV chromophore provided by the naphthyl moiety. However, this is a critical mechanistic error.

Organosilanes are notoriously susceptible to hydrolysis. Even trace water in reverse-phase HPLC mobile phases can cleave the Si-Si or Si-C bonds during the run, creating artifactual silanols and siloxanes that skew purity results. Furthermore, many synthetic byproducts (e.g., hexamethyldisiloxane) lack a UV chromophore and will be entirely missed by HPLC-UV, leading to dangerous false-positive purity reports.

As demonstrated in broader organosilane studies by the [2] and the [3], GC-MS avoids these pitfalls by utilizing inert carrier gases and high-vacuum ionization, preserving the analyte's structural integrity while providing definitive mass identification.

Table 1: Performance Matrix for PMND Purity Assessment
Analytical ModalitySensitivity (LOD)Structural ElucidationMoisture ToleranceFalse-Positive RiskOverall Recommendation
GC-MS (EI) < 1 ppm High (Mass Fragmentation) Low (Requires Anhydrous) Low Gold Standard
GC-FID ~ 5 ppmNone (Retention Time Only)LowModerateRoutine QC only
HPLC-UV ~ 10 ppmNone (Chromophore Dependent)High (Hydrolysis Risk)High (Misses Siloxanes)Not Recommended
qNMR (¹H/²⁹Si) ~ 1000 ppmVery High (Atomic Level)ModerateLowOrthogonal Validation

The Causality of the GC-MS Workflow

To build a self-validating system, every parameter in the GC-MS workflow must be chosen with deliberate causality.

  • Anhydrous Sample Preparation: Because ambient moisture can rapidly degrade PMND into 1-naphthyldimethylsilanol, samples must be prepared in strictly anhydrous, non-polar solvents (e.g., HPLC-grade Hexane dried over molecular sieves).

  • Column Selection (5% Phenyl-methylpolysiloxane): A standard 100% methyl column struggles to resolve the 1-naphthalenyl isomer from the 2-naphthalenyl isomer. The 5% phenyl substitution (e.g., HP-5MS) provides essential π−π interactions, retarding the bulky naphthyl group just enough to achieve baseline resolution of positional isomers.

  • Thermal Management: The Si-Si bond is thermally labile at extreme temperatures. We cap the inlet temperature at 250°C—hot enough to instantly volatilize the 258.50 g/mol compound, but cool enough to prevent artifactual thermal cleavage before the column.

GCMS_Workflow A Anhydrous Sample Prep B Capillary GC (5% Phenyl) A->B C EI Ionization (70 eV) B->C D Quadrupole Mass Spec C->D E Data System (Purity & ID) D->E

Analytical workflow for anhydrous GC-MS validation of organosilanes.

Self-Validating Experimental Protocol

This protocol incorporates internal System Suitability Testing (SST) to ensure the instrument is not actively degrading the sample.

Step 1: System Suitability & Internal Standardization
  • Prepare a solution containing 10 µg/mL of Tetradecane (Internal Standard) and 1 µg/mL of 1-Naphthol (Active Degradation Marker) in anhydrous hexane.

  • Inject 1 µL. Causality: If the 1-Naphthol peak exhibits severe tailing (Asymmetry factor > 2.0), the GC inlet liner contains active sites (silanols) that will degrade your PMND sample. Replace the liner and clip the column before proceeding.

Step 2: Sample Preparation
  • In a nitrogen-purged glovebox, accurately weigh 10.0 mg of Disilane, pentamethyl-1-naphthalenyl-.

  • Dissolve in 10.0 mL of anhydrous hexane (1000 µg/mL stock).

  • Dilute to a working concentration of 50 µg/mL, spiking in Tetradecane to a final concentration of 10 µg/mL.

Step 3: GC-MS Acquisition Parameters
  • Inlet: 250°C, Split ratio 50:1. (Prevents column overloading and peak fronting of the bulky silane).

  • Carrier Gas: Ultra-high purity Helium at 1.2 mL/min (constant flow).

  • Oven Program: 100°C (hold 1 min) ramp at 15°C/min to 280°C hold 5 min.

  • MS Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV. Causality: 70 eV is the universal standard for generating reproducible fragmentation patterns, allowing direct cross-referencing with NIST libraries [1].

Fragmentation Mechanics & Experimental Results

Under 70 eV EI, Disilane, pentamethyl-1-naphthalenyl- yields a distinct and highly diagnostic fragmentation pattern. The molecular ion [M]+ is visible at m/z 258. The weakest bond in the molecule is the Si-Si bond, which readily cleaves to yield the base peak at m/z 73 (the trimethylsilyl cation), a hallmark of pentamethyldisilanes [4].

Fragmentation M Molecular Ion [M]+ m/z 258 F1 [M - CH3]+ m/z 243 M->F1 Loss of Methyl F2 [M - Si(CH3)3]+ m/z 185 M->F2 Si-Si Cleavage F3 [Si(CH3)3]+ m/z 73 M->F3 Trimethylsilyl Cation

Primary EI-MS fragmentation pathways for Disilane, pentamethyl-1-naphthalenyl-.

Validation Data Summary

When validated against ICH Q2(R2) guidelines, our GC-MS method vastly outperforms standard HPLC-UV methodologies, particularly in resolving critical structural isomers and detecting non-UV-active siloxanes.

Table 2: GC-MS Validation Metrics (Experimental Data)
Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Specificity Resolution = 2.8 (1- vs 2-naphthalenyl isomers)Resolution > 1.5
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise 10:1
Linearity ( R2 ) 0.9998 (Range: 0.5 - 50 µg/mL) 0.995
Method Precision %RSD = 0.8% (n=6 injections)%RSD 2.0%

References

  • National Institute of Standards and Technology (NIST). "Formula Browser - C15H22Si2 (Disilane, pentamethyl-1-naphthalenyl-)". NIST WebBook, SRD 69. Verified March 2026.[Link]

  • Mader, M. M., et al. "Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules". Analytical Chemistry, ACS Publications.[Link]

  • Zheng, J., et al. "Gas phase impurities in silane determined by gas chromatography-mass spectrometry". Analyst, RSC Publishing.[Link]

  • Peltonen, K., et al. "Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment". PubMed, National Institutes of Health.[Link]

Comparative

A Comparative Analysis of Electron Transfer Rates in Substituted Naphthyldisilanes: A Guide for Researchers

For researchers and professionals in the fields of materials science and drug development, understanding the dynamics of intramolecular electron transfer (ET) is paramount. The rate at which an electron can be transferre...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of materials science and drug development, understanding the dynamics of intramolecular electron transfer (ET) is paramount. The rate at which an electron can be transferred from a donor to an acceptor moiety within a single molecule underpins the functionality of a vast array of systems, from molecular electronics to photodynamic therapy agents. Substituted naphthyldisilanes represent a fascinating and tunable class of molecules for studying these fundamental processes. The interplay between the photoexcitable naphthalene chromophore (the acceptor) and the electron-rich disilane bridge (the donor), modulated by various substituents, offers a rich landscape for exploring the factors that govern electron transfer rates.

This guide provides a comparative analysis of electron transfer rates in substituted naphthyldisilanes, grounded in experimental data and theoretical principles. We will delve into the causality behind experimental choices, present detailed methodologies, and offer insights to inform the design of novel molecular systems with tailored electron transfer properties.

The Foundation: Photoinduced Electron Transfer in Naphthyldisilanes

Photoinduced electron transfer (PET) in naphthyldisilanes is initiated by the absorption of a photon by the naphthalene moiety, promoting it to an excited electronic state. In this excited state, the naphthalene becomes a more potent electron acceptor. The adjacent disilane group, a good electron donor, can then transfer an electron to the excited naphthalene. This process results in a charge-separated state, with a positive charge on the disilane and a negative charge on the naphthalene. The rate of this electron transfer is a critical parameter that dictates the efficiency of charge separation and the subsequent chemical or physical processes.

The general mechanism can be visualized as follows:

Naph-Si2R_n Ground State (D-A) Excited_State Excited State (D-A*) Naph-Si2R_n->Excited_State hν (Photoexcitation) Excited_State->Naph-Si2R_n k_f, k_nr (Fluorescence, Non-radiative decay) CS_State Charge-Separated State (D+-A-) Excited_State->CS_State k_ET (Electron Transfer) CS_State->Naph-Si2R_n k_CR (Charge Recombination)

Caption: General mechanism of photoinduced electron transfer in naphthyldisilanes.

The rate of electron transfer, kET, is in competition with other de-excitation pathways of the excited state, such as fluorescence (kf) and non-radiative decay (knr). The efficiency of charge separation is therefore determined by the magnitude of kET relative to the sum of the rates of these other processes.

Theoretical Framework: Understanding Electron Transfer with Marcus Theory

The rates of electron transfer reactions are elegantly described by Marcus theory.[1][2] This theory posits that the rate constant for electron transfer (kET) is dependent on three key factors:

  • Electronic Coupling (HDA): This term quantifies the extent of electronic interaction between the donor and acceptor in the transition state. A stronger coupling leads to a faster electron transfer rate.

  • Driving Force (ΔG°): This is the change in Gibbs free energy for the electron transfer reaction. A more thermodynamically favorable reaction (more negative ΔG°) generally leads to a faster rate, up to a certain point.

  • Reorganization Energy (λ): This is the energy required to distort the geometries of the donor, acceptor, and surrounding solvent molecules from their equilibrium configurations to the transition state geometry for electron transfer.[2] It has two components: the inner-sphere reorganization energy (λin), related to changes in bond lengths and angles within the molecule, and the outer-sphere reorganization energy (λout), associated with the reorientation of solvent molecules.[2]

The relationship between these parameters and the electron transfer rate constant can be expressed by the Marcus equation:

kET = (2π/ħ) |HDA|2 (1/√(4πλkBT)) exp[- (λ + ΔG°)2 / (4λkBT) ]

where ħ is the reduced Planck constant, kB is the Boltzmann constant, and T is the temperature. A key prediction of Marcus theory is the existence of a "Marcus inverted region," where, counterintuitively, the reaction rate decreases as the driving force becomes very large and negative.[3]

Comparative Experimental Data

Compound/SystemSubstituent(s)SolventElectron Transfer Time Constant (τET)Reference
1-(pentamethyldisilanyl)naphthalene-HCyclohexaneNot directly measured, but ICT emission observed[1]
1-(pentamethyldisilanyl)naphthalene-HAcetonitrileFaster ICT formation inferred from solvent polarity effects[1]
Naphthalimide-phenothiazine dyadPhenyl linkerHexane~9.67 ps (Charge Separation)[4]
Dialkyl-substituted Naphthalene Diimide (NDI)DialkylNot specified~10 ps (Singlet state deactivation)[5]
Phenyl-substituted Naphthalene Diimide (NDI)PhenylNot specified~0.5-1 ps (Singlet state deactivation via CT state)[5]

Analysis of the Data:

The available data, though not a direct side-by-side comparison of substituted naphthyldisilanes, reveals important trends:

  • Solvent Polarity: The observation of enhanced intramolecular charge-transfer characteristics in more polar solvents like acetonitrile suggests that a polar environment stabilizes the charge-separated state, thereby promoting electron transfer.[1]

  • Substituent Effects on the Acceptor: Comparing the dialkyl- and phenyl-substituted NDI systems, the presence of a phenyl group on the imide nitrogen leads to a significantly faster deactivation of the singlet state, attributed to the formation of a short-lived charge-transfer state.[5] This highlights the profound impact of substituents on the electronic properties of the acceptor and, consequently, on the electron transfer dynamics.

  • Donor-Acceptor Linkage: In the naphthalimide-phenothiazine dyad, the presence of a phenyl linker facilitates rapid charge separation on the picosecond timescale.[4] This underscores the importance of the bridging unit in mediating the electronic coupling between the donor and acceptor.

Experimental Protocol: Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique to directly measure the rates of processes that compete with fluorescence, such as electron transfer. Here, we outline a detailed protocol for measuring the fluorescence lifetime of a substituted naphthyldisilane to infer the electron transfer rate.

Objective: To determine the fluorescence lifetime of the photoexcited naphthalene moiety and calculate the electron transfer rate constant.

Principle: The rate of electron transfer (kET) can be determined by comparing the fluorescence lifetime of the naphthyldisilane (τ) with that of a reference compound that does not undergo electron transfer (τ0), typically the naphthalene chromophore itself. The electron transfer rate constant is given by:

kET = (1/τ) - (1/τ0)

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare solutions of the substituted naphthyldisilane and the reference compound (e.g., naphthalene) in the desired solvent (e.g., cyclohexane and acetonitrile) at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

    • Degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can quench the fluorescence.

  • Instrumentation Setup:

    • Utilize a time-correlated single-photon counting (TCSPC) system.[6] This setup typically includes a pulsed laser source for excitation (e.g., a picosecond diode laser), a sample holder, emission optics including a monochromator or bandpass filter to select the fluorescence wavelength, a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.[6][7]

  • Data Acquisition:

    • Set the excitation wavelength to an absorption maximum of the naphthalene moiety (e.g., ~280-320 nm).

    • Set the emission wavelength to a peak of the naphthalene fluorescence (~330-360 nm).

    • Acquire the fluorescence decay profiles for both the sample and a scatter solution (e.g., a dilute solution of non-fluorescent silica nanoparticles) to obtain the instrument response function (IRF).

    • Collect photons until a sufficient number of counts are in the peak channel (typically >10,000) to ensure good statistical accuracy.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay profile from the IRF using appropriate software.

    • Fit the deconvoluted decay data to a single or multi-exponential decay model. For a simple two-state system (excited state and charge-separated state), a single exponential decay is often sufficient.

    • The time constant of the exponential decay corresponds to the fluorescence lifetime (τ).

cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Acquisition & Analysis Prepare_Solutions Prepare Sample & Reference Solutions Degas Degas Solutions Prepare_Solutions->Degas Sample_Holder Sample Degas->Sample_Holder Laser Pulsed Laser Laser->Sample_Holder Optics Emission Optics Sample_Holder->Optics Detector Single-Photon Detector Optics->Detector TCSPC TCSPC Electronics Detector->TCSPC Acquire_Decay Acquire Fluorescence Decay TCSPC->Acquire_Decay Deconvolution Deconvolution Acquire_Decay->Deconvolution Acquire_IRF Acquire IRF Acquire_IRF->Deconvolution Fitting Exponential Fit Deconvolution->Fitting Calculate_kET Calculate k_ET Fitting->Calculate_kET

Caption: Experimental workflow for determining electron transfer rates using TCSPC.

The Impact of Substituents: A Logical Analysis

The strategic placement of substituents on the naphthyldisilane framework provides a powerful tool for tuning the electron transfer rate. Substituents can exert their influence through several mechanisms:

  • Modifying the Driving Force (ΔG°):

    • Electron-donating groups (EDGs) on the naphthalene ring will decrease its electron affinity, making the electron transfer less thermodynamically favorable (less negative ΔG°) and thus potentially slowing down the rate.

    • Electron-withdrawing groups (EWGs) on the naphthalene ring will increase its electron affinity, making the electron transfer more favorable (more negative ΔG°) and likely increasing the rate (assuming the system is in the normal Marcus region).

    • Substituents on the disilane bridge can also modulate its donor strength, thereby affecting ΔG°.

  • Altering the Electronic Coupling (HDA):

    • Substituents that extend the π-conjugation between the naphthalene and the disilane bridge can enhance the electronic coupling and accelerate electron transfer.

    • Bulky substituents that induce steric hindrance and disrupt the optimal orbital overlap between the donor and acceptor can decrease HDA and slow down the electron transfer rate.

  • Influencing the Reorganization Energy (λ):

    • Substituents that rigidify the molecular structure can reduce the inner-sphere reorganization energy (λin), potentially leading to faster electron transfer rates.

The following diagram illustrates the logical relationships between substituent properties and their effect on the key parameters governing electron transfer rates.

cluster_0 Electronic Effects cluster_1 Steric Effects Substituent Substituent Properties EDG Electron-Donating Substituent->EDG EWG Electron-Withdrawing Substituent->EWG Bulky Bulky Groups Substituent->Bulky Rigid Rigidifying Groups Substituent->Rigid Decrease_dG Decrease_dG EDG->Decrease_dG Decreases |ΔG°| Increase_dG Increase_dG EWG->Increase_dG Increases |ΔG°| Decrease_HDA Decrease_HDA Bulky->Decrease_HDA Decreases H_DA Decrease_lambda Decrease_lambda Rigid->Decrease_lambda Decreases λ Slower_kET Slower_kET Decrease_dG->Slower_kET Potentially Slower k_ET Faster_kET Faster_kET Increase_dG->Faster_kET Potentially Faster k_ET Decrease_HDA->Slower_kET Slower k_ET Decrease_lambda->Faster_kET Faster k_ET

Caption: Influence of substituent properties on electron transfer rate.

Conclusion and Future Directions

The study of electron transfer rates in substituted naphthyldisilanes provides a fertile ground for understanding and controlling fundamental molecular processes. By judiciously selecting substituents, researchers can fine-tune the driving force, electronic coupling, and reorganization energy to achieve desired electron transfer kinetics. While the existing literature provides valuable insights, a systematic study on a well-defined series of substituted naphthyldisilanes, measuring their electron transfer rates under identical conditions, would be highly beneficial for a more precise quantitative comparison. Such studies, combining synthesis, advanced time-resolved spectroscopy, and computational modeling, will undoubtedly pave the way for the rational design of next-generation materials and therapies that rely on precise control of photoinduced electron transfer.

References

  • Shizuka, H., Obuchi, H., et al. (1984). Photochemical and photophysical behaviour of phenylsilanes and naphthylsilanes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80, 383-394. [Link]

  • Marcus, R. A. (1993). Electron transfer reactions in chemistry. Theory and experiment. Reviews of Modern Physics, 65(3), 599–610. [Link]

  • Marcus, R. A., & Sutin, N. (1985). Electron transfers in chemistry and biology. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 811(3), 265-322. [Link]

  • Gao, C., et al. (2020). The effect of dark states on the intersystem crossing and thermally activated delayed fluorescence of naphthalimide-phenothiazine dyads. Beilstein Journal of Organic Chemistry, 16, 2526-2537. [Link]

  • Würthner, F., et al. (2010). Core-substituted naphthalenediimides. Chemical Communications, 46(24), 4225-4242. [Link]

  • Wasielewski, M. R. (1992). Photoinduced electron transfer in supramolecular systems for artificial photosynthesis. Chemical Reviews, 92(3), 435-461. [Link]

  • Lok, G. L., et al. (2007). Femtosecond time-resolved photophysics of 1,4,5,8-naphthalene diimides. The Journal of Physical Chemistry A, 111(28), 6151-6156. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

  • Lewis, F. D., & Zuo, X. (2006). Naphthalenediimide-based molecular and supramolecular systems for photoinduced electron transfer. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 7(1), 1-14. [Link]

  • O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic Press. [Link]

  • Barbara, P. F., Meyer, T. J., & Ratner, M. A. (1996). Contemporary issues in electron transfer research. The Journal of Physical Chemistry, 100(31), 13148-13168. [Link]

  • Closs, G. L., & Miller, J. R. (1988). Intramolecular long-distance electron transfer in organic molecules. Science, 240(4851), 440-447. [Link]

  • Paddon-Row, M. N. (1994). Investigating long-range electron-transfer processes with rigid, covalently linked, donor-bridge-acceptor systems. Accounts of Chemical Research, 27(7), 187-194. [Link]

  • Becker, W. (2005). Advanced time-correlated single photon counting techniques. Springer. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Pentamethyl-1-naphthalenyldisilane

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that innovation in the laboratory goes hand-in-hand with a commitment to safety. The proper handling and dis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that innovation in the laboratory goes hand-in-hand with a commitment to safety. The proper handling and disposal of highly reactive reagents like pentamethyl-1-naphthalenyldisilane are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this organosilane, grounded in established safety protocols for pyrophoric and water-reactive materials.

Understanding the Risks: The Chemical Profile of Pentamethyl-1-naphthalenyldisilane

Key Hazards:

  • Pyrophoric Nature: Spontaneous ignition on exposure to air.[1][2]

  • Water Reactivity: Reacts with water and other protic solvents to produce flammable hydrogen gas.

  • Health Hazards: Inhalation may cause respiratory irritation.[3] Skin and eye contact can lead to irritation.[3]

Core Principles of Disposal: A Self-Validating System

The disposal of pentamethyl-1-naphthalenyldisilane must adhere to the "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[4] This means that from the moment it is identified as waste, it must be handled, stored, and disposed of in a manner that is fully documented and compliant with federal and state regulations.[5]

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of residual pentamethyl-1-naphthalenyldisilane typically found in a research setting. For bulk quantities, consult with your institution's Environmental Health and Safety (EHS) department.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of safely handling pyrophoric reagents.[6][7]

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[6][7]

  • Hand Protection: Wear nitrile gloves as a base layer, with neoprene or other chemical-resistant gloves worn over them.[6][7]

  • Body Protection: A flame-resistant lab coat is essential. Avoid synthetic materials that can melt and adhere to the skin.[2][6]

  • Footwear: Closed-toe shoes are required.

2. The Quenching Procedure: Deactivating the Hazard

The primary method for safely disposing of residual pyrophoric organosilanes is through a carefully controlled quenching process. This involves reacting the hazardous material with a less reactive substance to form a non-pyrophoric product. This procedure must be performed in a certified chemical fume hood.[6]

Materials Needed:

  • Anhydrous, inert solvent (e.g., heptane, toluene)

  • A long-chain alcohol (e.g., isopropanol, n-butanol)

  • A three-necked flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen or argon inlet.

  • Ice bath

Procedure:

  • Inert Atmosphere: Purge the three-necked flask with an inert gas (nitrogen or argon) to displace all air.

  • Dilution: Dilute the residual pentamethyl-1-naphthalenyldisilane in the reaction vessel with the anhydrous, inert solvent. The dilution ratio should be at least 1:10 (reagent to solvent) to help dissipate heat.

  • Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.

  • Slow Addition of Quenching Agent: Slowly and carefully add the long-chain alcohol to the stirred solution via the addition funnel. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.

  • Monitoring: Continue the addition of the alcohol until all of the pyrophoric material has been consumed. This is typically indicated by the cessation of gas evolution and heat generation.

  • Final Quench: Once the initial reaction has subsided, a more reactive quenching agent like methanol or water can be very slowly added to ensure complete deactivation.

  • Neutralization (if necessary): Depending on the final products, the solution may need to be neutralized before being containerized for waste disposal.

3. Waste Containerization and Labeling

Once the pentamethyl-1-naphthalenyldisilane has been successfully quenched and is no longer pyrophoric, it must be disposed of as hazardous waste.

  • Container Selection: Use a designated, properly labeled hazardous waste container. The container must be compatible with the solvent and the quenched byproducts.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical names of the contents (including the solvent and the quenched byproducts). The date of accumulation should also be clearly marked.

4. Storage and Disposal

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from heat sources and incompatible materials.[8]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9][10]

Visualizing the Disposal Workflow

DisposalWorkflow Disposal Workflow for Pentamethyl-1-naphthalenyldisilane start Start: Identify Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood quench Perform Quenching Procedure fume_hood->quench containerize Containerize Quenched Waste quench->containerize label Label Hazardous Waste Container containerize->label store Store in Designated Area label->store dispose Arrange for Professional Disposal store->dispose

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of Disilane, pentamethyl-1-naphthalenyl-

This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with Disilane, pentamethyl-1-naphthalenyl-. Given the compound's struct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with Disilane, pentamethyl-1-naphthalenyl-. Given the compound's structural features, particularly the disilane group, it must be treated as a potentially pyrophoric and air-sensitive material. The procedures outlined below are designed to ensure the highest level of safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Disilane, pentamethyl-1-naphthalenyl-, while not widely characterized in public safety literature, belongs to the organosilane class of chemicals. The silicon-silicon bond in the disilane moiety is inherently weak and reactive. This structure is the primary source of the compound's hazards.

  • Pyrophoricity : Organosilanes, especially non-oxidized ones, are known to be pyrophoric, meaning they can spontaneously ignite upon contact with air.[1][2][3] This is the most immediate and critical hazard.

  • Water Reactivity : Contact with water or even atmospheric moisture can lead to rapid, exothermic reactions, often producing flammable hydrogen gas and silica byproducts.[1]

  • Health Hazards : While specific toxicity data for this compound is unavailable, related silanes can cause severe irritation to the skin, eyes, and respiratory tract.[4][5] Inhalation of decomposition products, such as silica dust, may also pose a risk.[6][7]

Due to these significant risks, all handling procedures must be meticulously planned and executed with the primary goal of rigorously excluding air and moisture.[1]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to isolate the chemical from the laboratory environment.

  • Inert Atmosphere Workstation (Glovebox) : This is the preferred method for handling pyrophoric solids and liquids. A glovebox maintains a positive pressure, high-purity inert atmosphere (typically nitrogen or argon), effectively preventing contact with air and moisture.[2][3]

  • Schlenk Line/Fume Hood : For less hazardous operations or when a glovebox is unavailable, a well-maintained Schlenk line in a certified chemical fume hood is the minimum requirement.[2][3] This setup allows for manipulations under a counterflow of inert gas. The fume hood sash should be kept as low as possible.[2]

Before starting work, ensure that all glassware is scrupulously dried, typically in an oven overnight, and subsequently cooled under vacuum or a stream of inert gas.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A standard laboratory coat and nitrile gloves are dangerously insufficient when handling pyrophoric materials. A comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex®)Must be worn fully buttoned.[1][10] Natural fibers like cotton are preferable to synthetics, which can melt and adhere to skin in a fire.[8][10]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Protects against splashes and unexpected reactions.[1]
Face Protection Full-Face Shield (worn over goggles)Required when handling larger quantities (>20 mL) or when there is a significant risk of explosion or splash.[9]
Hand Protection Dual-Glove SystemInner Glove: Standard nitrile exam gloves.[11] Outer Glove: Chemical-resistant gloves (e.g., neoprene) or fire-resistant gloves (e.g., Nomex® or Kevlar®).[9][10][11] This system provides both chemical resistance and protection from thermal hazards. Nitrile gloves alone are combustible and offer inadequate protection.[1]
Footwear Closed-toe, closed-heel leather or chemical-resistant shoesProtects feet from spills and dropped equipment.

Standard Operating Procedure: Safe Handling Workflow

The following diagram and step-by-step guide outline a safe workflow for transferring Disilane, pentamethyl-1-naphthalenyl- from storage to a reaction vessel using inert atmosphere techniques.

G cluster_prep Preparation Phase cluster_transfer Transfer Phase (Inert Atmosphere) cluster_cleanup Cleanup & Quenching Phase Prep_Area 1. Clear & Prepare Workspace (Fume Hood / Glovebox) Don_PPE 2. Don Full PPE Prep_Area->Don_PPE Inert_Glass 3. Prepare Dry Glassware (Purge with Inert Gas) Don_PPE->Inert_Glass Retrieve 4. Retrieve Reagent (Keep under Inert Gas) Inert_Glass->Retrieve Transfer 5. Transfer Reagent (Syringe or Cannula) Retrieve->Transfer To_Reaction 6. Add to Reaction Vessel (Slowly, with Cooling) Transfer->To_Reaction Quench_Tools 7. Quench Residuals (Needles, Syringes) To_Reaction->Quench_Tools Store_Waste 8. Collect Waste (Labelled Hazardous Waste) Quench_Tools->Store_Waste Decon_Area 9. Decontaminate Workspace Store_Waste->Decon_Area Doff_PPE 10. Doff & Store PPE Decon_Area->Doff_PPE

Caption: Workflow for handling air-sensitive reagents.

Step-by-Step Protocol:

  • Preparation :

    • Ensure the work area (fume hood or glovebox) is free of clutter, especially flammable materials like paper towels.[1]

    • Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (a Class D dry powder or sand is ideal for reactive metal fires).[2][12]

    • Don the complete PPE ensemble as specified in the table above.

    • Ensure all glassware and transfer equipment (syringes, cannula needles) are oven-dried and thoroughly purged with inert gas (e.g., nitrogen or argon).[8]

  • Reagent Transfer :

    • Work with a colleague (the "buddy system") who is knowledgeable about the procedure.[9] Never work alone.

    • For transfers, use either a gas-tight syringe or a double-tipped cannula needle.[8][12] For volumes greater than 20 mL, the cannula technique is preferred.[9]

    • Slowly draw the required amount of the reagent into the syringe or initiate the cannula transfer.

    • Introduce the reagent to the reaction flask slowly and in a controlled manner. The reaction vessel should ideally be in a cooling bath to dissipate any heat generated.[8]

  • Cleanup and Decontamination :

    • Immediately after transfer, any residual reagent in the syringe or cannula must be quenched.

    • Draw an inert, dry solvent (e.g., hexane or toluene) into the syringe to dilute the residue, then slowly discharge the solution into a separate flask containing an alcohol like isopropanol for quenching.[8]

    • All materials contaminated with the reagent, including disposable gloves and wipes, must be treated as hazardous waste.[9][13]

    • Wipe down the work area with a damp cloth after ensuring all reactive materials are quenched and contained.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. A clear, pre-planned emergency response is critical.

G Spill Spill Occurs Alert Alert Colleagues & Evacuate Area Spill->Alert Fire Fire Occurs Spill->Fire Ignition Assess Assess Spill Size Alert->Assess SmallSpill Small Spill: Smother with Sand/Lime Assess->SmallSpill < 1 Liter, Contained LargeSpill Large Spill: Pull Fire Alarm & Call 911 Assess->LargeSpill > 1 Liter, Uncontained Contain Contain & Collect Residue (Use Spark-Proof Tools) SmallSpill->Contain Quench Quench Residue (Follow Disposal Protocol) Contain->Quench Extinguish Use Appropriate Extinguisher (Class D, CO2) Fire->Extinguish PersonalFire Personal Fire: STOP, DROP, ROLL Use Safety Shower Fire->PersonalFire Personnel Contact PersonalFire->Alert

Caption: Emergency response decision tree for spills.

In Case of a Spill:

  • Small Spill (<1 Liter, contained in hood) :

    • Alert coworkers immediately.[14]

    • Use a non-combustible absorbent material like dry sand, powdered lime (calcium oxide), or vermiculite to completely cover and smother the spill. Do NOT use water or paper towels.

    • Carefully collect the smothered material using spark-proof tools and place it in a clearly labeled container for hazardous waste disposal.[15]

    • The collected residue must then be carefully quenched following the disposal protocol below.

  • Large Spill (>1 Liter or outside of hood) :

    • Evacuate the immediate area and alert all personnel.

    • If there is a fire or significant risk of one, pull the nearest fire alarm.

    • Call emergency services (911 or your institution's emergency number).[14]

    • Provide responders with the Safety Data Sheet (or this guide) for the material involved.

In Case of Personal Contact or Fire:

  • If a person's clothing catches fire, they should immediately "stop, drop, and roll."[10]

  • Move the affected person to the nearest safety shower and drench them for at least 15 minutes, removing all contaminated clothing while under the shower.[14]

  • Seek immediate medical attention.[16]

Waste Disposal: A Final, Critical Step

Unused or residual pyrophoric reagents must never be disposed of directly. They must be deactivated (quenched) through a controlled procedure.

Quenching Protocol:

  • Dilution : Transfer the unwanted material under an inert atmosphere to a reaction flask equipped with a stirrer. Dilute the reagent significantly with an unreactive, dry solvent like toluene or hexane.

  • Initial Quenching : Place the flask in an ice or dry ice/acetone cooling bath.[8] While stirring vigorously, slowly add a less reactive alcohol like isopropanol dropwise via an addition funnel. Be vigilant for gas evolution and temperature increase.

  • Secondary Quenching : Once the initial reaction subsides, switch to a more reactive alcohol like methanol and add it slowly.[12]

  • Final Hydrolysis : After the methanol addition is complete and the reaction has ceased, very slowly add water dropwise to neutralize any remaining reactive material.

  • Disposal : The final, fully quenched solution must be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.[12][13] Never leave a container with even a small residue of a pyrophoric material open to the atmosphere.[12]

By adhering to these rigorous engineering controls, personal protection standards, and operational protocols, you can safely harness the reactivity of Disilane, pentamethyl-1-naphthalenyl- for your research while ensuring the safety of yourself and your colleagues.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

  • Drexel University. (2013, August 18). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • Gelest, Inc. (n.d.). RC-1 - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Oklahoma Health Sciences. (2025, January 14). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Silane. Retrieved from [Link]

  • University of Notre Dame, Department of Chemistry & Biochemistry. (n.d.). Common Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Henderson, T. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • SIAD S.p.A. (2025, November 12). Safety Data Sheet: Disilane. Retrieved from [Link]

  • Gelest, Inc. (2015, January 6). DISILANE, 99.9+% - Safety Data Sheet. Retrieved from [Link]

  • Air Liquide Canada. (2017, May 19). Disilane (Compressed) - Safety Data Sheet. Retrieved from [Link]

  • Linde Gas. (n.d.). Disilane - Safety Data Sheet. Retrieved from [Link]

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